molecular formula C6H7N3O B1348402 Methyl pyrazine-2-carboximidate CAS No. 74617-55-3

Methyl pyrazine-2-carboximidate

Cat. No.: B1348402
CAS No.: 74617-55-3
M. Wt: 137.14 g/mol
InChI Key: KJPCOZRHGFEIMQ-UHFFFAOYSA-N
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Description

Methyl pyrazine-2-carboximidate (CAS 74617-55-3) is a chemical building block with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . It is a valuable reagent in organic synthesis and coordination chemistry. One of its documented research applications is its role in the self-assembly of silver(I) coordination polymers, where it forms in situ via the methanolysis of pyrazinecarbonitrile in a silver(I) methanolic solution . The resulting one-dimensional coordination polymers exhibit photoluminescent properties, highlighting the compound's utility in developing advanced materials . Furthermore, pyrazine derivatives, in general, are extensively studied for their diverse biological activities and are key structural components in many pharmaceuticals, including anti-tuberculosis, antiviral, and anticancer agents . As such, Methyl pyrazine-2-carboximidate serves as a versatile intermediate for researchers developing new therapeutic compounds and functional materials. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pyrazine-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-10-6(7)5-4-8-2-3-9-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPCOZRHGFEIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332878
Record name methyl pyrazine-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74617-55-3
Record name methyl pyrazine-2-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl pyrazine-2-carboximidate molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl Pyrazine-2-Carboximidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrazine-2-carboximidate is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazine scaffold in numerous biologically active molecules.[1] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and development, as these factors govern molecular interactions with biological targets. This guide provides a comprehensive technical overview of the key structural features of methyl pyrazine-2-carboximidate, methodologies for its conformational analysis, and detailed protocols for its characterization using state-of-the-art experimental and computational techniques.

Introduction to Pyrazine Derivatives and Methyl Pyrazine-2-Carboximidate

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals, flavorings, and functional materials.[1] The pyrazine ring system, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, imparts unique electronic and steric properties to these molecules, influencing their chemical reactivity and biological activity.[1] Pyrazine-based compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Methyl pyrazine-2-carboximidate, with the chemical formula C₆H₇N₃O, is a derivative of pyrazine featuring a methyl carboximidate group at the 2-position.[3] The presence of the carboximidate functional group introduces additional possibilities for hydrogen bonding and different electronic distribution compared to the more common carboxylate or amide analogues, making its structural and conformational analysis a subject of scientific interest.

Molecular Structure of Methyl Pyrazine-2-Carboximidate

The fundamental structure of methyl pyrazine-2-carboximidate consists of a planar pyrazine ring attached to a methyl carboximidate group.

Key Structural Features
  • Pyrazine Ring: A planar, aromatic six-membered ring containing two nitrogen atoms in a para arrangement. This ring is electron-deficient due to the electronegativity of the nitrogen atoms.

  • Carboximidate Group: A functional group with the structure -C(=NH)OCH₃. This group contains a C=N double bond and a C-O single bond, allowing for potential rotational isomerism.

Physicochemical Properties

A summary of the computed physicochemical properties for methyl pyrazine-2-carboximidate is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₇N₃OPubChem[3]
Molecular Weight 137.14 g/mol PubChem[3]
IUPAC Name methyl pyrazine-2-carboximidatePubChem[3]
SMILES COC(=N)C1=NC=CN=C1PubChem[3]
InChIKey KJPCOZRHGFEIMQ-UHFFFAOYSA-NPubChem[3]

Conformational Analysis

The conformational flexibility of methyl pyrazine-2-carboximidate primarily arises from rotation around the single bonds connecting the pyrazine ring to the carboximidate group and within the carboximidate group itself. The relative orientation of these groups can be influenced by steric hindrance, electronic effects, and the possibility of intramolecular hydrogen bonding.

Potential Rotational Isomers

The key dihedral angles determining the conformation are:

  • τ₁ (N1-C2-C7-N8): Rotation around the bond connecting the pyrazine ring and the carboximidate carbon.

  • τ₂ (C2-C7-O9-C10): Rotation around the C-O bond of the carboximidate group.

Computational studies, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface with respect to these dihedral angles to identify the most stable conformers.[5][6]

Experimental and Computational Characterization Workflows

A multi-pronged approach combining computational modeling and experimental validation is essential for a comprehensive understanding of the molecular structure and conformation.

Computational Chemistry Workflow

DFT calculations are a powerful tool for predicting the geometry, stability, and spectroscopic properties of molecules.

G cluster_0 Computational Workflow for Conformational Analysis start Initial Structure Generation pes Potential Energy Surface Scan (e.g., varying τ₁ and τ₂) start->pes opt Geometry Optimization of Minima (e.g., B3LYP/6-311++G(d,p)) pes->opt freq Frequency Calculation (Confirm true minima, obtain thermochemistry) opt->freq nbo Natural Bond Orbital (NBO) Analysis (Analyze electronic interactions) opt->nbo spec Spectroscopic Property Prediction (NMR, IR, UV-Vis) freq->spec

Caption: Workflow for computational conformational analysis.

Detailed Protocol for DFT Calculations:

  • Initial Structure Generation: Construct the 3D structure of methyl pyrazine-2-carboximidate using molecular modeling software.

  • Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the key dihedral angles (τ₁ and τ₂) to identify low-energy regions of the conformational space.

  • Geometry Optimization: From the PES scan, select the energy minima and perform full geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to verify that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Spectroscopic Predictions: Calculate NMR chemical shifts (using the GIAO method), IR vibrational frequencies, and electronic transitions (using TD-DFT) for comparison with experimental data.[5][7]

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as hyperconjugation and potential hydrogen bonds, that stabilize certain conformations.[7]

Experimental Characterization

The synthesis of pyrazine derivatives can be achieved through various routes, often involving condensation reactions.[8][9][10] A plausible synthesis for methyl pyrazine-2-carboximidate would involve the reaction of pyrazine-2-carbonitrile with sodium methoxide in methanol.

G cluster_1 Hypothetical Synthesis Workflow reagents Pyrazine-2-carbonitrile + Sodium Methoxide in Methanol reaction Reaction under Inert Atmosphere reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Methyl pyrazine-2-carboximidate characterization->product

Caption: A plausible synthetic route for methyl pyrazine-2-carboximidate.

Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure and conformation in the solid state.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of methyl pyrazine-2-carboximidate suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[4]

  • Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions such as hydrogen bonding and π-stacking.[11][12]

NMR spectroscopy is a powerful technique for elucidating the molecular structure and conformation in solution.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a pure sample of methyl pyrazine-2-carboximidate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the chemical environments of the protons and carbons. The expected chemical shifts for the pyrazine ring protons would be in the aromatic region (δ 8-9 ppm), similar to what is observed for methyl pyrazine-2-carboxylate.[13]

  • 2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between atoms.[14]

  • NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) spectra to probe through-space interactions between protons, which can provide crucial information about the preferred solution-state conformation.

IR spectroscopy provides information about the functional groups present in the molecule.

Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare the sample, for example, as a KBr pellet or a thin film.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify characteristic absorption bands corresponding to the functional groups. Expected key vibrational modes are presented in Table 2.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (imidate) Stretching3300 - 3500
C-H (aromatic) Stretching3000 - 3100
C-H (methyl) Stretching2850 - 3000
C=N (imidate) Stretching1640 - 1690
C=C, C=N (ring) Stretching1400 - 1600
C-O (ether) Stretching1000 - 1300

Conclusion

The molecular structure and conformational preferences of methyl pyrazine-2-carboximidate are crucial for understanding its chemical behavior and potential biological activity. This guide has outlined the key structural features and provided a comprehensive framework for its detailed characterization. A synergistic approach, integrating computational modeling with experimental techniques such as X-ray crystallography, NMR, and IR spectroscopy, is essential for a complete and accurate description of this intriguing molecule. The methodologies and protocols described herein provide a robust foundation for researchers and scientists in the field of medicinal chemistry to further investigate this and related pyrazine derivatives.

References

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • IUCrData. (n.d.). Methyl pyrazine-2-carboxylate. Available at: [Link]

  • PubChem. (n.d.). Methyl pyrazine-2-carboximidate. Available at: [Link]

  • RSC Publishing. (n.d.). Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. Available at: [Link]

  • NIH. (n.d.). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Available at: [Link]

  • ResearchGate. (n.d.). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • RSC Publishing. (n.d.). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Available at: [Link]

  • Moroccan Journal of Chemistry. (n.d.). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • ACS Publications. (n.d.). The r.alpha. structures of pyrazine and pyrimidine by the combined analysis of electron diffraction, liquid-crystal NMR, and rotational data. Available at: [Link]

  • ResearchGate. (n.d.). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Available at: [Link]

  • ResearchGate. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Available at: [Link]

  • Academia Romana. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available at: [Link]

  • ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Available at: [Link]

  • ACS Publications. (n.d.). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Available at: [Link]

  • Semantic Scholar. (n.d.). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Available at: [Link]

  • International Letters of Chemistry, Physics and Astronomy. (n.d.). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Available at: [Link]

  • UWCScholar. (n.d.). Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interaction. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Orientation-dependent conformational polymorphs in two similar pyridine/pyrazine phenolic esters. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl Pyrazine-2-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating Spectroscopic Frontiers

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. Methyl pyrazine-2-carboximidate, a derivative of the well-studied pyrazine core, presents a unique analytical challenge. While pyrazine-2-carboxylates are common intermediates, the corresponding carboximidates are less frequently documented in readily accessible literature.

This guide is structured not as a simple repository of known data, but as a predictive and instructional manual for the research scientist. In the absence of a complete, published dataset for methyl pyrazine-2-carboximidate, we will employ an expert, first-principles approach. By leveraging extensive data from its close structural analog, methyl pyrazine-2-carboxylate , and established spectroscopic principles, we will construct a robust, predictive model of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. This document will explain the causality behind these predictions, providing researchers with the tools to not only identify this molecule but to understand its spectral behavior on a fundamental level.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Decoding the Nucleus

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For methyl pyrazine-2-carboximidate, both ¹H and ¹³C NMR will provide definitive information on its structure, with key signals distinguishing it from its carboxylate precursor.

Expert Insight: The Imidate vs. the Ester

The primary electronic difference between a carboximidate (-C(=NH)OCH₃) and a carboxylate (-C(=O)OCH₃) is the replacement of the carbonyl oxygen with an imine nitrogen. This substitution has predictable consequences:

  • The imine nitrogen is less electronegative than the carbonyl oxygen, which will influence the chemical shifts of adjacent nuclei.

  • The introduction of a labile N-H proton provides a unique, diagnostic signal in the ¹H NMR spectrum.

¹H NMR Spectroscopy: A Proton's Perspective

A ¹H NMR spectrum of methyl pyrazine-2-carboximidate is predicted to show four distinct signals: three from the aromatic pyrazine ring protons and one from the methyl ester protons, plus a characteristic signal from the imidate N-H.

Predicted ¹H NMR Data (Referenced against Methyl Pyrazine-2-carboxylate)

Assigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale & Commentary
H3~9.1-9.3Doublet (d) or Singlet (s)J ≈ 1.5 HzLocated between two nitrogen atoms and adjacent to the electron-withdrawing imidate group, this proton is expected to be the most deshielded. Based on data for methyl pyrazine-2-carboxylate (δ 9.22), a similar downfield shift is anticipated.[1]
H5~8.8-9.0Doublet (d)J ≈ 2.4 HzThis proton is coupled to H6. Its chemical shift is influenced by the para-nitrogen and the ortho-imidate group. Data for the carboxylate analog supports this downfield prediction.[1]
H6~8.7-8.9Doublet of doublets (dd) or Doublet (d)J ≈ 2.4 Hz, 1.5 HzCoupled to both H3 and H5, this proton will appear as a doublet or a closely spaced doublet of doublets. Its position is comparable to the analog.[1]
-OCH₃~3.9-4.1Singlet (s)N/AThe chemical shift of the methyl protons is directly influenced by the adjacent oxygen. This is expected to be very similar to the value of ~3.99 ppm observed for the carboxylate.[1]
-NH ~5.0-8.0Broad Singlet (br s)N/AKey Diagnostic Signal. The N-H proton of an imidate is exchangeable and subject to hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration, and the peak is often broad.[2] This signal would be absent in the carboxylate analog.

Diagram: Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for Methyl Pyrazine-2-carboximidate.

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Predicted ¹³C NMR Data

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale & Commentary
C =NH (Imidate)~155-165Key Diagnostic Signal. The imidate carbon is less deshielded than a typical ester carbonyl carbon (which is ~165-175 ppm) due to the lower electronegativity of nitrogen compared to oxygen.[3][4]
C2 (ipso-C)~148-152The carbon bearing the imidate substituent will be significantly downfield.
C3~146-149Positioned between two nitrogen atoms, this carbon is highly deshielded.
C5~144-147Similar to C3, this carbon is deshielded by the adjacent ring nitrogens.
C6~142-145The final ring carbon, also in the typical aromatic region for nitrogen heterocycles.
-OC H₃~52-55A typical value for a methoxy carbon attached to an sp²-hybridized system.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of methyl pyrazine-2-carboximidate in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it helps in their observation.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Part 2: Infrared (IR) Spectroscopy – Probing Molecular Vibrations

IR spectroscopy excels at identifying functional groups. The IR spectrum of methyl pyrazine-2-carboximidate will be defined by the absence of a strong C=O (ester) absorption and the presence of characteristic N-H and C=N absorptions.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeCommentary
~3300-3400Medium, SharpN-H StretchKey Diagnostic Peak. The presence of a sharp peak in this region is strong evidence for the N-H bond of the imidate group.[5] This contrasts with the very broad O-H stretch of a carboxylic acid.
~3030-3100Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds on the pyrazine ring.[6]
~2850-2960Medium-WeakAliphatic C-H StretchArising from the methyl (-OCH₃) group.
~1640-1670StrongC=N Stretch (Imine)Key Diagnostic Peak. This strong absorption is characteristic of the carbon-nitrogen double bond and replaces the C=O ester stretch, which would typically appear at a higher frequency (~1720-1740 cm⁻¹).[7]
~1500-1600Medium-WeakC=C / C=N Ring StretchesAromatic ring stretching vibrations from the pyrazine core.
~1200-1300StrongC-O StretchAsymmetric C-O-C stretching of the imidate ester functionality.
Experimental Protocol: Acquiring an IR Spectrum (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid methyl pyrazine-2-carboximidate sample onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Part 3: Mass Spectrometry (MS) – Measuring Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted Mass Spectrum Data

  • Molecular Formula: C₆H₇N₃O

  • Molecular Weight: 137.14 g/mol

  • Predicted Molecular Ion (M⁺˙): A peak at an m/z of 137 .

    • Trustworthiness Check (The Nitrogen Rule): Molecules containing an odd number of nitrogen atoms will have an odd nominal molecular weight. The presence of three nitrogen atoms in the structure is consistent with the predicted odd molecular ion peak at m/z 137. This is a primary validation step in spectral interpretation.

Proposed Fragmentation Pathway

The energetically unstable molecular ion will fragment into smaller, more stable charged particles. The most likely fragmentation pathways are driven by the stability of the resulting cations and neutral losses.

  • α-Cleavage: The most favorable initial fragmentation is often the loss of the methoxy group as a radical, leading to a stable, resonance-stabilized cation.

    • M⁺˙ (m/z 137) → [M - •OCH₃]⁺ (m/z 106)

  • Ring Fragmentation: Pyrazine and other nitrogen heterocycles commonly undergo fragmentation by losing hydrogen cyanide (HCN).

    • [m/z 106]⁺ → [m/z 106 - HCN]⁺ (m/z 79)

  • Alternative α-Cleavage: Loss of a hydrogen radical is also possible, though likely less favorable than loss of the methoxy radical.

    • M⁺˙ (m/z 137) → [M - H]⁺ (m/z 136)

Diagram: Predicted EI-MS Fragmentation Pathway

G M M⁺˙ m/z = 137 (Methyl pyrazine-2-carboximidate) F1 [M - •OCH₃]⁺ m/z = 106 M->F1 - •OCH₃ F2 [M - H]⁺ m/z = 136 M->F2 - •H F3 [m/z 106 - HCN]⁺ m/z = 79 F1->F3 - HCN

Sources

An In-depth Technical Guide to Methyl Pyrazine-2-carboximidate (CAS 74617-55-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl Pyrazine-2-carboximidate, registered under CAS number 74617-55-3. The document elucidates the compound's chemical identity, physicochemical properties, and key synthesis methodologies, with a particular focus on the Pinner reaction. Potential applications are explored, drawing from the rich chemistry of pyrazine derivatives as crucial intermediates in medicinal chemistry and material science. This guide also presents a summary of safety considerations and a list of potential commercial suppliers to facilitate further research and development.

Chemical Identity and Structure

Methyl Pyrazine-2-carboximidate is a heterocyclic compound featuring a pyrazine ring substituted with a methyl carboximidate group. The authoritative Chemical Abstracts Service (CAS) has assigned the number 74617-55-3 to this specific chemical entity.

Synonyms:

  • Pyrazine-2-carboximidic acid, methyl ester

  • Methyl pyrazine-2-carbimidate

Molecular Formula: C₆H₇N₃O

Molecular Weight: 137.14 g/mol

Chemical Structure:

Caption: 2D structure of Methyl Pyrazine-2-carboximidate.

Physicochemical Properties

Experimentally determined physicochemical data for Methyl Pyrazine-2-carboximidate is not widely available in public literature. The following table summarizes computed properties from reliable chemical databases, which can serve as estimations for experimental design.

PropertyValueSource
Molecular Weight 137.14 g/mol PubChem
XLogP3 -0.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Exact Mass 137.058911855PubChem
Monoisotopic Mass 137.058911855PubChem
Topological Polar Surface Area 58.9 ŲPubChem
Heavy Atom Count 10PubChem

Synthesis

The synthesis of Methyl Pyrazine-2-carboximidate can be logically approached through the Pinner reaction , a well-established method for converting nitriles into imino esters (also known as Pinner salts)[1][2]. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In this case, the starting materials would be pyrazine-2-carbonitrile and methanol, with a strong acid catalyst such as hydrogen chloride.

Proposed Synthesis Workflow: Pinner Reaction

G start Pyrazine-2-carbonitrile reagents Anhydrous Methanol (CH3OH) Dry HCl gas start->reagents Reaction intermediate Pinner Salt Intermediate (Methyl pyrazine-2-carboximidate hydrochloride) reagents->intermediate Formation workup Neutralization / Base treatment intermediate->workup Isolation product Methyl Pyrazine-2-carboximidate workup->product Final Product

Caption: Proposed Pinner reaction workflow for Methyl Pyrazine-2-carboximidate synthesis.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Reaction Setup

    • Dissolve pyrazine-2-carbonitrile in a stoichiometric excess of anhydrous methanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Step 2: Acid Catalysis

    • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods until the starting nitrile is consumed.

  • Step 3: Isolation of the Pinner Salt

    • Upon completion, the Pinner salt (Methyl pyrazine-2-carboximidate hydrochloride) may precipitate from the reaction mixture.

    • The precipitate can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove excess reagents, and dried under vacuum.

  • Step 4: Conversion to the Free Base (Optional)

    • To obtain the free base, the Pinner salt is carefully neutralized with a suitable base (e.g., a solution of sodium bicarbonate or a tertiary amine) in an appropriate solvent.

    • The free Methyl Pyrazine-2-carboximidate can then be extracted with an organic solvent and purified by standard techniques such as column chromatography or distillation under reduced pressure.

Applications in Research and Development

While specific applications for Methyl Pyrazine-2-carboximidate are not extensively documented, its structural motifs suggest significant potential as a versatile intermediate in several areas of chemical research and drug discovery.

Precursor for Bioactive Molecules

Pyrazine derivatives are integral components of numerous pharmaceuticals. They are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carboximidate functional group in Methyl Pyrazine-2-carboximidate is a reactive handle that can be readily converted into other functionalities, such as amidines and amides, which are common in bioactive compounds. For instance, it could serve as a precursor for novel analogs of Pyrazinamide , a first-line medication for the treatment of tuberculosis.

Synthesis of Novel Heterocyclic Systems

The imidate functionality can participate in various cycloaddition and condensation reactions, making Methyl Pyrazine-2-carboximidate a valuable building block for the synthesis of more complex, fused heterocyclic systems. These novel scaffolds are of great interest in medicinal chemistry for the exploration of new chemical space and the development of next-generation therapeutic agents.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

First Aid Measures (Based on related compounds):

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical attention.[3]

  • Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]

Suppliers

The commercial availability of Methyl Pyrazine-2-carboximidate appears to be limited, often as the hydrochloride salt. Researchers are advised to contact the following suppliers for inquiries regarding availability, purity, and pricing.

SupplierLocationNotes
ENAO Chemical Co., Limited Zhongshan, Guangdong, ChinaLists "Methyl pyrazine-2-carbimidate hydrochloride" with CAS 74617-55-3.[6]

It is recommended to verify the identity and purity of the compound from any supplier through independent analytical testing.

Conclusion

Methyl Pyrazine-2-carboximidate (CAS 74617-55-3) is a pyrazine derivative with significant potential as a synthetic intermediate. Its synthesis via the Pinner reaction from readily available precursors appears feasible. The compound's utility likely lies in its role as a building block for more complex, biologically active molecules, particularly in the realm of medicinal chemistry. Due to the limited availability of experimental data, further research into its properties, synthesis, and applications is warranted. All handling of this compound should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

  • CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
  • Selling Leads page 100 ENAO Chemical Co, Limited. LookChem. (URL: [Link])

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. (URL: [Link])

  • 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem. (URL: [Link])

  • Pinner Reaction | NROChemistry. (URL: [Link])

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - ResearchGate. (URL: [Link])

  • Inorganic chemicals, Inorganic chemicals Products, Inorganic chemicals Manufacturers, Inorganic chemicals Suppliers and Exporters - BOSS CHEMICAL. (URL: [Link])

  • US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production - Google P
  • Products - Colonial Chemical Solutions. (URL: [Link])

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. (URL: [Link])

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. (URL: [Link])

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. (URL: [Link])

  • LabChem Nitric Acid, ACS Grade, Safety-Coated Glass; 2.5 L - Cole-Parmer. (URL: [Link])

  • Methyl pyrazine-2-carboxylate - PMC. (URL: [Link])

  • Science and Technology: Major distributor of Lab supplies, consumables, equipment, fine chemicals and solvents. (URL: [Link])

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. (URL: [Link])

  • 2-methyl-3-(methyl thio) pyrazine, 2882-20-4 - The Good Scents Company. (URL: [Link])

Sources

Methodological & Application

Application Notes & Protocols: The Role of the Pyrazine-2-Carboximidate Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Core and the Bioisosteric Potential of Carboximidates

The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and structural resemblance to other aromatic systems have established it as a "privileged scaffold" in drug design.[1][2] Numerous clinically approved drugs, such as the antitubercular agent Pyrazinamide, the antiviral Favipiravir, and the diuretic Amiloride, feature this core heterocycle, underscoring its therapeutic versatility.[3]

This guide focuses on a specific and compelling functional group appended to this core: the methyl pyrazine-2-carboximidate . While its direct counterpart, the pyrazine-2-carboxamide , is extensively documented, the methyl carboximidate represents a strategic, albeit less explored, modification in drug discovery. In medicinal chemistry, the principle of bioisosterism —the substitution of one chemical group for another to create a new compound with similar biological properties—is a powerful tool for optimizing drug candidates. The carboximidate group is a classic bioisostere of the carboxamide.

The rationale for this substitution is rooted in modulating key physicochemical and pharmacological properties:

  • Hydrogen Bonding: The carboximidate retains a hydrogen bond donor (the N-H) and introduces a new hydrogen bond acceptor (the imine nitrogen), while altering the geometry compared to an amide. This can lead to novel and potentially stronger interactions with protein targets.[4]

  • Basicity: The imine nitrogen in the carboximidate group is more basic than the amide nitrogen, which can influence the compound's pKa, solubility, and potential for salt formation.

  • Metabolic Stability: Amide bonds are susceptible to hydrolysis by amidase enzymes. Replacing this bond with a carboximidate can alter the metabolic profile of a drug candidate, potentially increasing its half-life.

This document will provide a comprehensive overview of the applications of the pyrazine-2-carboxamide scaffold as a proxy for understanding the potential of methyl pyrazine-2-carboximidate, detailing synthetic protocols, mechanisms of action, and workflows relevant to its incorporation into drug discovery programs.

Therapeutic Landscape of the Pyrazine-2-Carboxamide Scaffold

Derivatives of the pyrazine-2-carboxamide core have demonstrated a wide spectrum of biological activities, making them attractive starting points for drug development in multiple therapeutic areas.

Therapeutic AreaKey Examples / FindingsMechanism of Action (where known)Reference(s)
Antitubercular Pyrazinamide (PZA) is a first-line drug for Mycobacterium tuberculosis.PZA is a prodrug converted to pyrazinoic acid (POA), which disrupts membrane potential and targets the PanD enzyme, crucial for coenzyme A synthesis.[5][6][5][6]
Antimicrobial Various N-substituted pyrazine-2-carboxamides show activity against Gram-positive and Gram-negative bacteria.Inhibition of key bacterial enzymes, such as DNA gyrase or enoyl-acyl carrier protein reductase (ENR), is a common target.[7][7][8]
Anticancer Pyrazine-containing compounds like Bortezomib (though not a simple carboxamide) show the scaffold's utility.Proteasome inhibition, kinase inhibition (via H-bonding with the hinge region).[2][9][2][9]
Antiviral Favipiravir contains a pyrazine-2-carboxamide core.RNA-dependent RNA polymerase (RdRp) inhibition.[3]
Anti-inflammatory Pyrazine derivatives have shown inhibition of nitric oxide (NO) production in macrophages.Modulation of inflammatory pathways.[10][10]

Synthesis and Experimental Protocols

The synthesis of methyl pyrazine-2-carboximidate is logically approached from a common, readily available precursor: pyrazine-2-carbonitrile. The following protocols outline the synthesis of this key intermediate and its subsequent conversion, providing the causal logic behind the chosen reagents and conditions.

Protocol 1: Synthesis of Pyrazine-2-Carboxamide (A Key Precursor & Comparative Compound)

This protocol details the synthesis of the amide, which serves as both a crucial benchmark compound and a potential precursor for more complex derivatives. The method proceeds from the commercially available pyrazine-2-carboxylic acid.

Workflow Diagram: Synthesis of Pyrazine-2-Carboxamide

G A Pyrazine-2-Carboxylic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B  Activation of Carboxylic Acid (Reflux, Anhydrous Conditions) C Pyrazine-2-Carbonyl Chloride (Acyl Chloride Intermediate) B->C  Formation of Reactive Intermediate D Ammonium Hydroxide (NH₄OH) C->D  Nucleophilic Acyl Substitution (Ice Bath, Controlled Addition) E Pyrazine-2-Carboxamide D->E  Amide Formation F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: Workflow for the synthesis of Pyrazine-2-Carboxamide.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Causality: Thionyl chloride converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride intermediate, which is susceptible to nucleophilic attack. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

  • Formation and Isolation of Acyl Chloride (Optional):

    • Heat the mixture to reflux for 2-3 hours until the evolution of HCl and SO₂ gas ceases.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride can be used directly in the next step.

  • Amidation:

    • Cool the flask containing the acyl chloride in an ice bath.

    • Slowly add a concentrated solution of ammonium hydroxide (NH₄OH, excess) dropwise with vigorous stirring.

    • Causality: The reaction is highly exothermic. Slow addition at low temperatures is essential to control the reaction rate and prevent side reactions. Ammonia acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.

  • Work-up and Purification:

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water to remove ammonium salts.

    • Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or water) to obtain pure pyrazine-2-carboxamide.[8]

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Protocol 2: Synthesis of Methyl Pyrazine-2-Carboximidate via Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates. This protocol outlines the synthesis of the target compound from pyrazine-2-carbonitrile.

Reaction Mechanism Diagram

G cluster_0 Step 1: Protonation & Nucleophilic Attack cluster_1 Step 2: Deprotonation A Pyrazine-C≡N C [Pyrazine-C≡N-H]⁺Cl⁻ (Nitrile Salt) A->C + HCl B HCl E [Pyrazine-C(OCH₃)=NH₂]⁺Cl⁻ (Imidate Hydrochloride Salt) C->E + CH₃OH (Nucleophilic Attack) D Methanol (CH₃OH) F [Pyrazine-C(OCH₃)=NH₂]⁺Cl⁻ H Pyrazine-C(OCH₃)=NH (Methyl Pyrazine-2-carboximidate) F->H + Base G Base (e.g., NaHCO₃)

Caption: Simplified Pinner reaction mechanism for imidate synthesis.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Ensure all glassware is oven-dried. Use anhydrous methanol and anhydrous diethyl ether.

    • Prepare a solution of pyrazine-2-carbonitrile (1.0 eq) in anhydrous methanol.

  • Formation of Imidate Hydrochloride:

    • Cool the methanolic solution of the nitrile to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride (HCl) gas through the solution or add a pre-prepared solution of HCl in anhydrous ether.

    • Causality: HCl protonates the nitrile nitrogen, activating the carbon atom for nucleophilic attack by the weakly nucleophilic methanol. Anhydrous conditions are paramount to prevent the intermediate from hydrolyzing to a carboxamide or ester.

    • Seal the reaction vessel and store it at low temperature (e.g., 4 °C) for 12-24 hours. A precipitate of the imidate hydrochloride salt should form.

  • Isolation of the Salt:

    • Collect the precipitate by filtration under an inert atmosphere.

    • Wash the salt with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

    • Dry the imidate hydrochloride salt under vacuum.

  • Neutralization to Free Base:

    • Suspend the imidate hydrochloride salt in a suitable solvent like dichloromethane (DCM).

    • Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and stir vigorously until the salt is fully neutralized.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude methyl pyrazine-2-carboximidate.

  • Purification and Characterization:

    • Purify the product using column chromatography on silica gel if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Application Workflow: Screening for Antimicrobial Activity

This section outlines a typical workflow for a researcher aiming to evaluate the antimicrobial potential of newly synthesized methyl pyrazine-2-carboximidate and its analogs compared to the corresponding carboxamides.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis & SAR cluster_3 Phase 4: Secondary Assays A Synthesize Pyrazine-2-Carboxamide (Benchmark Compound) C Synthesize Analogs (Varying Ring Substituents) A->C B Synthesize Methyl Pyrazine-2-Carboximidate (Target Compound) B->C D Minimum Inhibitory Concentration (MIC) Assay against Bacterial Panel (e.g., S. aureus, E. coli, M. tuberculosis) C->D E Compare MIC values: Carboxamide vs. Carboximidate D->E F Establish Structure-Activity Relationships (SAR) E->F G Identify 'Hit' Compounds F->G H Cytotoxicity Assay (e.g., against HeLa or HepG2 cells) G->H I Metabolic Stability Assay (Liver Microsomes) G->I J Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) G->J

Caption: Drug discovery workflow for pyrazine derivatives.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare stock solutions of test compounds (e.g., 10 mg/mL in DMSO). Prepare a 96-well microtiter plate with serial two-fold dilutions of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to each well, achieving a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Interpretation: A lower MIC value indicates higher potency. Comparing the MIC of a carboximidate to its corresponding carboxamide directly quantifies the impact of this bioisosteric replacement on antimicrobial activity.

References

  • Ahmad, G., Rasool, N., Qamar, M.U., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14, 103270. [Link]

  • Li, G., De Clercq, E. (2020). Therapeutic options for the 2019 novel coronavirus (2019-nCoV). Nature Reviews Drug Discovery, 19, 149-150. (Note: While not directly cited, Favipiravir's structure is relevant). [Link]

  • Abd El-Wahab, A. H. F., Bedair, A. H., Eid, F. A., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471–481. [Link]

  • Kuneš, J., Waisser, K., Drabina, P., et al. (2000). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Collection of Czechoslovak Chemical Communications, 65(10), 1645-1661. [Link]

  • Huigens, R.W., Brummel, B.R., Tenneti, S., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27, 1112. [Link]

  • Duan, Y., Ma, Y., Zhang, E., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazines. [Link]

  • Prista, M., Vanek, T., Opletal, L., et al. (2012). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 8(31), 227–232. [Link]

  • Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165. [Link]

  • Gopal, P., Nartey, W., Ragunathan, P., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]

  • Lan, J. X., Huang, L. J., Kang, S. S., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]

  • Kangrui Chemical Co Ltd Changzhou City. (2004). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Waisser, K., Kuneš, J., Macháček, M., et al. (2001). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 6(3), 242-258. [Link]

  • Kangrui Chemical Co Ltd Changzhou City. (2003). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Kráľová, K., Sersen, F., Waisser, K., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4582–4593. [Link]

  • Yusuf, M., Wathoni, N., Subroto, T., et al. (2018). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 288, 012111. [Link]

Sources

Comprehensive Characterization of Methyl Pyrazine-2-carboximidate and its Derivatives: Protocols and Expert Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

Methyl pyrazine-2-carboximidate and its related structures represent a pivotal class of heterocyclic compounds, demonstrating significant potential in drug discovery and materials science.[1][2] Their biological activities are closely tied to their precise molecular architecture. Therefore, rigorous structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful research and development. This guide provides a suite of detailed application notes and validated protocols for the comprehensive characterization of these pyrazine derivatives. We move beyond mere procedural lists to offer insights into the causality behind experimental choices, ensuring that each analysis is a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for this important class of molecules.

The Strategic Importance of Multi-Modal Characterization

The characterization of a novel or synthesized compound like methyl pyrazine-2-carboximidate is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the structural puzzle. Relying on a single method is insufficient; instead, a multi-modal approach is required to build a comprehensive and irrefutable body of evidence for the compound's identity, purity, and conformation. The workflow should be designed to answer three fundamental questions:

  • What is the molecular structure? (NMR, MS)

  • What functional groups are present? (FTIR)

  • How pure is the sample? (HPLC, Elemental Analysis)

  • What is its definitive 3D arrangement in the solid state? (X-ray Crystallography)

  • How stable is it? (Thermal Analysis)

The following diagram illustrates a logical workflow for the characterization of a newly synthesized pyrazine derivative.

Characterization_Workflow Figure 1. Integrated Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_primary Primary Structural & Purity Analysis cluster_advanced Advanced & Definitive Characterization Synthesis Synthesis of Pyrazine Derivative Purification Purification (Column Chromatography, Recrystallization) [6] Synthesis->Purification NMR ¹H & ¹³C NMR (Structural Elucidation) [2] Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) [2] Purification->MS HPLC HPLC (Purity Assessment) [9] Purification->HPLC FTIR FTIR Spectroscopy (Functional Group ID) [4] Purification->FTIR XRay Single Crystal X-Ray Diffraction (Absolute Structure) [8, 22] NMR->XRay If Crystalline HPLC->XRay If >95% Pure Thermal Thermal Analysis (TGA/DSC) (Stability & Melting Point) [16] HPLC->Thermal If >95% Pure Elemental Elemental Analysis (Empirical Formula Verification) [1] HPLC->Elemental If >95% Pure Validation Validated Compound (Structure, Purity, Properties Confirmed) XRay->Validation Thermal->Validation Elemental->Validation

Caption: A logical workflow for the synthesis and characterization of pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For pyrazine derivatives, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern on the aromatic ring and the nature of the side chains.

Expertise & Experience: The pyrazine ring is an electron-deficient system, which means its protons and carbons are deshielded and appear at a characteristically downfield chemical shift. The three protons on an unsubstituted pyrazine ring typically appear as a singlet in ¹H NMR, but substitution breaks this symmetry, leading to more complex splitting patterns that are highly informative.[3]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazine derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for these compounds due to their polarity and potential for hydrogen bonding.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Analysis:

    • Acquire ¹H NMR data on a spectrometer operating at a minimum of 300 MHz. Higher field strengths (e.g., 500 MHz) are recommended for better resolution of complex splitting patterns.

    • Acquire ¹³C NMR data using a proton-decoupled pulse sequence.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

  • Data Interpretation:

    • ¹H NMR: Look for signals in the aromatic region (typically δ 8.0-9.5 ppm) corresponding to the pyrazine ring protons. The integration of these signals should match the number of protons on the ring. Identify signals for the methyl group (a singlet around δ 4.0 ppm for the O-CH₃ of the imidate) and any other substituents.

    • ¹³C NMR: Identify the quaternary and protonated carbons of the pyrazine ring (typically δ 140-160 ppm). Locate the carbonyl/imidate carbon (δ > 160 ppm) and the methyl carbon (δ ~50-60 ppm).

Group Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Pyrazine Ring Protons8.5 - 9.2142 - 155
Imidate -OCH₃3.9 - 4.2 (singlet)52 - 58
Imidate C=N-160 - 168
Imidate -NH5.0 - 7.0 (broad singlet)-
Table 1: Expected NMR Chemical Shifts for Methyl Pyrazine-2-carboximidate Scaffold in DMSO-d₆.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.

Trustworthiness: The molecular ion peak ([M]⁺ or [M+H]⁺) is the most critical piece of data from a mass spectrum. Its presence validates the proposed structure's molecular weight. The fragmentation pattern provides further corroborating evidence, as the molecule breaks apart in predictable ways based on its functional groups. Pyrazines often exhibit characteristic fragmentation patterns involving the loss of HCN or ring cleavage.[5][6]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4] The solvent should be compatible with the ESI source.

    • If necessary, add a trace amount of formic acid or ammonium hydroxide to promote ionization and the formation of [M+H]⁺ or [M-H]⁻ ions, respectively.

  • Instrumental Analysis:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.

    • For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a highly accurate mass measurement.

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For methyl pyrazine-2-carboximidate (C₆H₇N₃O), the calculated monoisotopic mass is 137.0589. The observed m/z value should be within 5 ppm of this value in HRMS.

    • Analyze the fragmentation pattern (MS/MS) if performed. Look for fragments corresponding to the loss of the methoxy group (-OCH₃) or parts of the pyrazine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for the compound.

Expertise & Experience: For pyrazine carboximidates, key absorptions include the C=N stretch of the imidate, the N-H stretch of the imine, the C-O stretch of the ester-like portion, and the characteristic aromatic C-H and C=C/C=N ring stretches. The absence of a strong C=O stretch (around 1700 cm⁻¹) helps differentiate the imidate from a corresponding amide or ester.[7][8][9]

Protocol: FTIR Analysis using KBr Pellet
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumental Analysis:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Analyze the spectrum for characteristic absorption bands.

Functional Group Characteristic Absorption Range (cm⁻¹) Vibration Mode
N-H (Imine)3300 - 3450 (often broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C=N (Imidate)1640 - 1680Stretching
C=C, C=N (Pyrazine Ring)1500 - 1600Ring Stretching
C-O (Imidate)1200 - 1300Stretching
Table 2: Key FTIR Absorption Bands for Methyl Pyrazine-2-carboximidate Derivatives.[7][10]

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the industry standard for determining the purity of a chemical compound. By separating the sample into its individual components, it allows for the quantification of the main product relative to any impurities or starting materials.

Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram is a strong indicator of a pure compound. The method must be validated to ensure all potential impurities are resolved from the main peak. A diode-array detector (DAD) is highly recommended as it can provide UV-Vis spectra for each peak, helping to confirm that the main peak is homogenous and does not co-elute with impurities.[11][12]

Protocol: Reverse-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL) using the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumental Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A, gradient to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the pyrazine ring absorbs strongly (e.g., 270-280 nm).

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main compound as a percentage of the total peak area. A purity level of >95% is generally required for subsequent biological or material studies.

Single Crystal X-ray Diffraction: The Definitive Structure

When a high-quality single crystal can be grown, X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule. It reveals bond lengths, bond angles, and intermolecular interactions in the solid state.[13]

Authoritative Grounding: This technique is the gold standard for structural proof. The resulting crystal structure data can be deposited in crystallographic databases, providing a permanent and verifiable record of the compound's identity.[14][15] While obtaining suitable crystals can be challenging, the certainty it provides is unparalleled.

Protocol: Crystal Growth and Analysis
  • Crystal Growth (Trial and Error):

    • Slow Evaporation: Dissolve the highly pure compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.[14]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Instrumental Analysis:

    • Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Data Interpretation:

    • The data is processed using specialized software to solve and refine the crystal structure. The final output includes a 3D model of the molecule, precise atomic coordinates, and details of intermolecular interactions like hydrogen bonding.[13]

References

  • Ebadi, A. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC COPPER(II) COMPLEX. Revue Roumaine de Chimie, 63(10), 897-902.

  • Sari, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

  • Google Patents. (1998). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

  • Struga, M., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules, 27(19), 6549.

  • Sekhar, E. V., et al. (2019). Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Journal of Applicable Chemistry, 8(2), 581-585.

  • Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165.

  • Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering.

  • Zhang, Y., et al. (2009). Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2902.

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 693(2), 141-153.

  • ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products.

  • ResearchGate. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.

  • ResearchGate. (n.d.). ¹H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....

  • ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

  • Li, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147, 13735-13747.

  • ResearchGate. (1983). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex.

  • Hvastijová, M., et al. (2005). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 59(3), 183-188.

  • Zhao, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 461.

  • SIELC Technologies. (n.d.). Pyrazine.

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Egyptian Journal of Chemistry.

  • Bodner, G. M., et al. (2007). Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for Advanced Undergraduates. Journal of Chemical Education, 84(5), 854.

  • Chylewska, A., et al. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances, 10(58), 35387-35401.

  • Ma, Y., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 58-62.

  • G. W. Bemis, G. L. B. (2015). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

  • Palmer, M. H., et al. (1971). The mass spectra of 1,2,4‐triazines and related compounds. Organic Mass Spectrometry, 5(9), 1085-1092.

  • Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481.

  • NIST. (n.d.). Pyrazine. NIST WebBook.

  • Unacademy. (n.d.). General Methods of Preparation, and Uses of Heterocyclic Compounds.

  • Al-Majid, A. M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(22), 5489.

  • Aliyu, H. N., & Sani, U. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Semantic Scholar.

  • Aljamali, N. M. (2014). Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. Asian Journal of Research in Chemistry, 7(7), 664.

  • ChemicalBook. (n.d.). Pyrazine(290-37-9) ¹H NMR spectrum.

  • Nazir, H., et al. (2018). Synthesis, Thermal Kinetic Analysis and DFT Calculations of Pyrazine and Pyridine Complexes of Copper(II) Thiocyanate. Communications Faculty of Sciences University of Ankara Series B: Chemistry and Chemical Engineering, 60(1), 25-42.

  • The Good Scents Company. (n.d.). 2-methyl pyrazine.

  • Cai, Y., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of the American Society for Mass Spectrometry, 30(6), 1088-1096.

  • Giacometti, J., & Miloš, M. (2004). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 52(10), 2943-2947.

  • Dr MSH FAIZI SIR. (2022, November 14). PYRAZINE CHEMISTRY CONCEPTS. YouTube.

  • Wang, Y., et al. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Reaction Chemistry & Engineering.

  • El-Ghamry, H. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(19), 6524.

  • ResearchGate. (2013). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms.

Sources

Experimental procedure for recrystallization of Methyl pyrazine-2-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of Methyl pyrazine-2-carboximidate via Recrystallization

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of Methyl pyrazine-2-carboximidate through recrystallization. Recognizing that a one-size-fits-all solvent system is rarely optimal, this guide emphasizes a systematic approach to solvent selection, a critical determinant of purification efficiency and yield. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity Methyl pyrazine-2-carboximidate, a crucial intermediate in various synthetic pathways. The protocol integrates best practices for maximizing crystal quality and yield while ensuring operator safety.

Introduction: The Imperative for Purity

Methyl pyrazine-2-carboximidate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many active pharmaceutical ingredients (APIs) and their precursors, purity is not merely a desirable attribute but a critical quality parameter. Impurities can arise from starting materials, side reactions during synthesis, or degradation products. These can adversely affect downstream reactions, compromise biological activity, and introduce toxicity.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1][2][3] The principle underpinning this method is the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point.[4] Upon controlled cooling of a saturated solution, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[3] This guide provides a robust framework for developing a tailored recrystallization procedure for Methyl pyrazine-2-carboximidate.

Foundational Principles: A Self-Validating System

A successful recrystallization is a testament to a well-understood and controlled process. The protocol described below is designed to be a self-validating system, where the principles of solubility, nucleation, and crystal growth are leveraged to achieve optimal purification.

  • Solvent Selection : The cornerstone of recrystallization. The ideal solvent should not react with the compound, should have a boiling point below the melting point of the compound, and should be easily removable from the purified crystals.

  • Controlled Cooling : The rate of cooling directly influences crystal size and purity. Slow, undisturbed cooling generally promotes the formation of larger, more perfect crystals, which are less likely to occlude impurities. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

  • Hot Filtration : This step is crucial for removing insoluble impurities from the hot, saturated solution before crystallization commences.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[5][8]

  • Ventilation : All operations should be conducted in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine crystalline dust.[6][7]

  • Hazard Avoidance : Avoid contact with skin and eyes.[6][7] In case of contact, rinse immediately and thoroughly with water. Causes skin and serious eye irritation.[5][8] May cause respiratory irritation.[8]

  • Fire Safety : Many organic solvents are flammable. Ensure that heating is performed using a steam bath, heating mantle, or hot plate with a spark-free stirrer. Keep away from open flames.

Materials and Equipment

  • Crude Methyl pyrazine-2-carboximidate

  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Powder funnel

  • Fluted filter paper

  • Stemless funnel

  • Büchner funnel and flask

  • Vacuum source (e.g., water aspirator)

  • Watch glass

  • Scintillation vials or test tubes (for solvent screening)

  • A selection of potential recrystallization solvents (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile, diethyl ether, hexane).[9][10][11][12][13]

Experimental Protocol

This protocol is divided into two main stages: preliminary solvent screening and the full recrystallization procedure.

Part A: Systematic Solvent Screening

The objective of this stage is to identify a suitable solvent or solvent pair for the recrystallization of Methyl pyrazine-2-carboximidate.

  • Preparation : Place approximately 20-30 mg of crude Methyl pyrazine-2-carboximidate into several small test tubes or scintillation vials.

  • Solvent Addition (Room Temperature) : To each tube, add a different potential solvent dropwise (e.g., water, ethanol, ethyl acetate, hexane) until a volume of approximately 0.5 mL is reached. Agitate the mixture. Record your observations in a table similar to Table 1. If the compound dissolves completely at room temperature, the solvent is unsuitable.

  • Heating : If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.

  • Cooling : Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the tube with a glass rod or placing it in an ice bath.

  • Evaluation : The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and which yields a good crop of crystals upon cooling.

Table 1: Solvent Screening for Methyl pyrazine-2-carboximidate Recrystallization

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
Water
Ethanol
Methanol
Ethyl Acetate
Acetonitrile
Toluene
Hexane
Dichloromethane
Part B: Recrystallization Procedure

Once a suitable solvent has been identified, proceed with the bulk recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude compound in Erlenmeyer flask B Add minimum amount of hot solvent A->B with stirring C Prepare pre-heated funnel and flask B->C D Pour hot solution through fluted filter paper C->D E Allow filtrate to cool slowly to room temperature D->E F Cool further in an ice-water bath E->F G Collect crystals by vacuum filtration F->G H Wash with a small amount of cold solvent G->H I Dry crystals under vacuum or in an oven H->I J Characterize pure product (e.g., melting point) I->J

Caption: Workflow for the recrystallization of Methyl pyrazine-2-carboximidate.

  • Dissolution : Place the crude Methyl pyrazine-2-carboximidate in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask containing the crude compound in small portions, with continuous stirring and heating, until the solid is completely dissolved. Add a slight excess of solvent (approximately 2-5%) to ensure the solution remains unsaturated during the subsequent hot filtration step.

  • Hot Filtration (Optional but Recommended) : If any insoluble impurities are observed, or if the solution is colored and requires decolorizing carbon, a hot filtration step is necessary. Place a piece of fluted filter paper in a stemless funnel and place the funnel into the neck of a clean Erlenmeyer flask. Pre-heat both the funnel and the flask with hot solvent vapor to prevent premature crystallization. Pour the hot solution of your compound through the filter paper.

  • Crystallization : Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of pure crystals. Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for 15-30 minutes to maximize the yield.

  • Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying : Dry the crystals thoroughly. This can be achieved by leaving them under vacuum in the Büchner funnel for a period, or by transferring them to a watch glass for air drying or drying in a vacuum oven at a temperature well below the compound's melting point.

  • Characterization : Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value (if available) is indicative of high purity. For comparison, the related compound Methyl pyrazine-2-carboxylate has a melting point of 57-61 °C.[14]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form on cooling Too much solvent was used; the compound is highly soluble even at low temperatures.Re-heat the solution to evaporate some of the solvent. Induce crystallization by scratching the inner wall of the flask or by adding a seed crystal.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool slowly. Consider a lower-boiling point solvent.
Low recovery of purified compound Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored crystals Colored impurities are present; decolorizing carbon was not used.If the impurity is soluble, it may be removed by recrystallization. If not, add a small amount of activated charcoal to the hot solution before filtration.

References

  • Britton, E. C., & Lange, N. A. (1962). Purification of pyrazine. U.S. Patent No. 3,033,864. Washington, DC: U.S.
  • El-Wahab, A. H. F. A., Bedair, A. H., Eid, F. A., El-Haddad, A. F., El-Deeb, A. M. A., & El-Sherbiny, G. M. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471–481. [Link]

  • Google Patents. (n.d.). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl pyrazine-2-carboximidate. PubChem Compound Summary for CID 470894. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. [Link]

  • Sapountzis, A., et al. (2005). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4365-o4368. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • Zaworotko, M. J., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(43), 11990-11997. [Link]

Sources

Application Notes and Protocols for Methyl pyrazine-2-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Preamble: Navigating a Novel Chemical Entity

Methyl pyrazine-2-carboximidate is a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. As a distinct chemical entity, comprehensive, peer-reviewed data on its specific handling, storage, and toxicological profile are not widely available. This guide, therefore, has been developed by synthesizing data from structurally analogous compounds, primarily Methyl pyrazine-2-carboxylate and other pyrazine derivatives. The protocols herein are grounded in established principles of laboratory safety and chemical reactivity, providing a robust framework for researchers. The causality behind each recommendation is explained to empower users to make informed decisions and adapt procedures to their specific experimental context.

Section 1: Compound Identification and Chemical Rationale

Methyl pyrazine-2-carboximidate belongs to the pyrazine family, a class of nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals and flavor chemistry.[1] Its structure features a pyrazine ring functionalized with a methyl carboximidate group at the 2-position.

1.1. Chemical Identity

IdentifierData
Compound Name Methyl pyrazine-2-carboximidate
Synonyms Methyl pyrazine-2-carboximidic acid methyl ester
Molecular Formula C₆H₇N₃O
Molecular Weight 137.14 g/mol
Likely Structure Pyrazine-C(=NH)OCH₃

1.2. The Imidate Functional Group: A Point of Reactivity

The defining feature of this molecule is the carboximidate functional group, [-C(=NH)OR]. Unlike the more common ester group, the imidate is significantly more susceptible to hydrolysis. The presence of water, acids, or bases can catalyze its cleavage to form the corresponding ester (Methyl pyrazine-2-carboxylate) and ammonia. This inherent reactivity is a critical consideration for both storage and experimental design. To ensure the integrity of the compound, all handling and storage must be performed under anhydrous conditions.

1.3. Anticipated Physicochemical Properties

Based on its close analog, Methyl pyrazine-2-carboxylate, the following properties are anticipated.[2][3] Direct empirical verification is required upon receipt of the compound.

PropertyAnticipated Value / ObservationRationale / Source Analog
Appearance White to off-white solid/powderBased on Methyl pyrazine-2-carboxylate.[2]
Physical State Solid at Standard Temperature and Pressure (STP)Based on Methyl pyrazine-2-carboxylate.[2]
Solubility Likely soluble in a range of organic solvents. Use of dry, aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) is recommended to prevent hydrolysis.[4]General solubility of pyrazine esters.[4]
Stability Sensitive to moisture and protic solvents.Inherent reactivity of the imidate functional group.

Section 2: Hazard Assessment and Proactive Risk Mitigation

A proactive approach to safety is paramount. The hazards associated with Methyl pyrazine-2-carboximidate are inferred from safety data sheets (SDS) of its structural relatives, which identify it as a potential irritant.[2][5][6]

2.1. Summary of Anticipated Hazards

  • Eye Irritation: Powders of similar aromatic compounds can cause serious eye irritation upon contact.[5][6]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[5][6]

  • Respiratory Tract Irritation: Inhalation of fine dust may cause irritation to the respiratory system.[5][6]

Causality of Hazards: The potential for irritation stems from the chemical nature of the heterocyclic aromatic system and the physical form of the compound as a fine powder, which can be easily aerosolized and come into contact with mucous membranes.

2.2. Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is the first line of defense. The following table outlines the minimum required PPE and the reasoning for its use, creating a self-validating system of protection.

PPE CategorySpecificationJustification for Use
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[2]Protects against accidental splashes and airborne dust particles reaching the eyes.
Hand Protection Nitrile gloves, inspected prior to use. Use proper glove removal technique.[2]Prevents direct skin contact and potential irritation. Nitrile offers good chemical resistance for incidental contact.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not required for small quantities if handled within a certified chemical fume hood. For bulk handling or where ventilation is inadequate, a particulate respirator (e.g., N95, P1) may be necessary.[2]Prevents inhalation of airborne dust, mitigating the risk of respiratory tract irritation.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for maintaining both user safety and compound integrity.

3.1. Protocol for General Handling and Weighing

This protocol is designed to minimize exposure and prevent contamination.

  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) before retrieving the compound from storage.

  • Equilibration: Allow the sealed container of Methyl pyrazine-2-carboximidate to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Dispensing: Perform all manipulations within the fume hood. Open the container and carefully transfer the desired amount of solid using a clean spatula. Avoid creating dust clouds.

  • Sealing: Immediately and tightly reseal the main container, purging with an inert gas (e.g., Argon or Nitrogen) if possible, before returning it to storage.

  • Cleanup: Clean all equipment and the work surface thoroughly. Dispose of any contaminated materials (e.g., weigh boats, gloves) according to the disposal protocol (Section 4.3).

G prep 1. Prepare Workspace (Fume Hood ON) equilibrate 2. Equilibrate Container to Room Temperature prep->equilibrate weigh 3. Dispense Compound (Inside Fume Hood) equilibrate->weigh seal 4. Purge and Reseal Primary Container weigh->seal cleanup 6. Clean Workspace & Dispose of Waste weigh->cleanup store 5. Return to Storage seal->store store->cleanup

General workflow for handling solid Methyl pyrazine-2-carboximidate.

3.2. Protocol for Solution Preparation

  • Solvent Selection: Choose a dry, aprotic solvent appropriate for the subsequent reaction or analysis. Solvents such as anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile are recommended.[4] Avoid protic solvents like water, methanol, or ethanol.

  • Dissolution: Add the weighed solid to a dry flask, preferably under an inert atmosphere. Slowly add the anhydrous solvent via syringe or cannula.

  • Mixing: Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming may be applied if necessary, but temperature stability should be considered.[4]

3.3. Long-Term Storage Protocol

Improper storage is the most likely cause of compound degradation. The following conditions are critical for preserving the integrity of Methyl pyrazine-2-carboximidate.

ConditionRecommended ProtocolRationale
Temperature Store in a cool place.[2] Refrigeration (2-8 °C) is advisable for long-term storage.Slows the rate of potential decomposition reactions.
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[2][5] Store under an inert atmosphere (Argon or Nitrogen).The primary risk is hydrolysis from atmospheric moisture. An inert atmosphere displaces moisture and oxygen.
Light Store in an opaque or amber vial.Protects against potential photochemical degradation, a common pathway for heterocyclic compounds.
Location Store in a designated, locked cabinet or area away from incompatible materials (e.g., strong acids, bases, and oxidizing agents).[2][6]Prevents accidental reaction and ensures security.

Section 4: Emergency and Disposal Procedures

Preparedness is key to managing unforeseen events safely and effectively.

4.1. Spill Response Protocol

This protocol applies to small-scale laboratory spills.

  • Evacuate and Alert: Alert personnel in the immediate area. Evacuate if the spill is large or if dust is airborne.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Gently cover the spill with an absorbent material like sand or vermiculite to prevent further spreading and aerosolization. Do not use water.

  • Collect: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste. Avoid creating dust.[2]

  • Decontaminate: Clean the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl Pyrazine-2-carboximidate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl pyrazine-2-carboximidate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, which typically proceeds via the Pinner reaction. Our goal is to provide you with in-depth, field-proven insights to help you diagnose and resolve issues leading to low product yield.

Introduction: The Pinner Reaction and the Pyrazine System

The synthesis of Methyl pyrazine-2-carboximidate from 2-cyanopyrazine and methanol is a classic example of the Pinner reaction. This acid-catalyzed reaction transforms a nitrile into an imidate hydrochloride salt (a "Pinner salt"), which is then typically neutralized to yield the free imidate.[1][2] The pyrazine ring, being an electron-withdrawing heterocycle, presents unique challenges that can impact the efficiency of this transformation. This guide will address these specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has stalled, and I'm observing a low conversion of the starting 2-cyanopyrazine. What are the likely causes?

A1: Low conversion in a Pinner reaction often points to issues with the acid catalyst or the presence of water.

  • Insufficient or Inactive Acid Catalyst: The Pinner reaction requires a strong acid to protonate the nitrile nitrogen, thereby activating the carbon for nucleophilic attack by methanol.[2] Anhydrous hydrogen chloride (HCl) dissolved in methanol is the classic reagent for this purpose. If the concentration of HCl is too low, the reaction will be slow or may not proceed at all.

    • Troubleshooting:

      • Verify HCl Concentration: The concentration of your methanolic HCl solution should be verified by titration. A freshly prepared solution is always recommended as the concentration of HCl in methanol can decrease over time, especially with improper storage.[3]

      • Method of Preparation: Ensure your anhydrous methanolic HCl was prepared correctly. Bubbling dry HCl gas through anhydrous methanol at a low temperature (0 °C) is a standard method.[4] Alternatively, the reaction of acetyl chloride or thionyl chloride with anhydrous methanol can generate anhydrous HCl in situ.

  • Presence of Water: The Pinner reaction is highly sensitive to moisture. Water can compete with methanol as a nucleophile, leading to the hydrolysis of the nitrile to the corresponding amide (pyrazine-2-carboxamide) or carboxylic acid (pyrazine-2-carboxylic acid). Water can also hydrolyze the desired imidate product.

    • Troubleshooting:

      • Anhydrous Reagents and Glassware: Ensure that your 2-cyanopyrazine, methanol, and any other solvents are strictly anhydrous. All glassware should be oven-dried or flame-dried before use.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.

Q2: I've isolated a product, but the yield is still low and I have a significant amount of a white, crystalline solid that is not my desired imidate. What could this be?

A2: The most common byproduct in the Pinner synthesis of imidates is the corresponding amide.[1] In this case, that would be pyrazine-2-carboxamide.

  • Formation of Pyrazine-2-carboxamide: This occurs through two primary pathways:

    • Hydrolysis of the Nitrile: As mentioned in Q1, trace amounts of water can lead to the formation of the amide directly from the nitrile under acidic conditions.

    • Hydrolysis of the Imidate: The desired methyl pyrazine-2-carboximidate is susceptible to hydrolysis, especially during the workup and purification stages.

    • Troubleshooting:

      • Strictly Anhydrous Conditions: Reiteration of the importance of an anhydrous environment cannot be overstated.

      • Controlled Workup: When neutralizing the Pinner salt, it is crucial to avoid an excess of aqueous base and to work quickly at low temperatures to minimize hydrolysis of the free imidate. Extraction with a non-polar organic solvent should be performed promptly.

      • Purification Strategy: If amide formation is a persistent issue, consider purification methods that can efficiently separate the more polar amide from the less polar imidate. Column chromatography on silica gel is a common method.[5]

Q3: The reaction seems to be very slow, even with fresh, anhydrous reagents. Could the pyrazine ring itself be the problem?

A3: Yes, the electronic nature of the pyrazine ring plays a significant role. Pyrazine is an electron-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms. This has a dual effect on the Pinner reaction:

  • Reduced Nitrile Basicity: The electron-withdrawing nature of the pyrazine ring decreases the electron density on the nitrile nitrogen, making it less basic. This can hinder the initial protonation step by the acid catalyst, slowing down the reaction.

  • Increased Electrophilicity of the Nitrile Carbon: Conversely, the electron-deficient ring increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by methanol once protonated.

The balance of these opposing effects can make the reaction conditions more critical than for electron-rich nitriles.

  • Troubleshooting:

    • Increase Acid Concentration: A higher concentration of anhydrous HCl in methanol may be necessary to achieve a sufficient concentration of the protonated nitrile intermediate.

    • Extended Reaction Time: Reactions with electron-deficient nitriles may require longer reaction times to reach completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

    • Lewis Acid Catalysis: As an alternative to Brønsted acids like HCl, Lewis acids can also promote the Pinner reaction.[6] Investigating catalysts like trimethylsilyl triflate (TMSOTf) or other metal triflates could be a viable strategy.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Methanolic HCl

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Place a magnetic stir bar in a flame-dried, two-necked round-bottom flask equipped with a gas inlet tube and a drying tube.

  • Add anhydrous methanol to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred methanol. The HCl gas can be generated by the addition of concentrated sulfuric acid to sodium chloride.[4]

  • Periodically, a small aliquot can be carefully removed and titrated with a standardized solution of sodium hydroxide to determine the concentration.

  • Once the desired concentration is reached, stop the flow of HCl gas and replace the gas inlet with a stopper. Store the solution at low temperature and tightly sealed.

Protocol 2: Synthesis of Methyl pyrazine-2-carboximidate Hydrochloride (Pinner Salt)
  • Dissolve 2-cyanopyrazine in a freshly prepared solution of anhydrous methanolic HCl (typically 1.2 to 3 M) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Stir the solution at a low temperature (e.g., 0-5 °C).

  • The reaction progress can be monitored by the precipitation of the Pinner salt, methyl pyrazine-2-carboximidate hydrochloride.

  • Allow the reaction to stir for several hours to overnight, depending on the scale and concentration.

  • Collect the precipitated solid by filtration under a stream of dry nitrogen.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.

  • Dry the product under vacuum to yield the methyl pyrazine-2-carboximidate hydrochloride.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Action
Low Conversion 1. Insufficient/inactive acid catalyst2. Presence of water1. Use freshly prepared and titrated methanolic HCl.2. Ensure all reagents and glassware are anhydrous. Use an inert atmosphere.
Amide Byproduct 1. Hydrolysis of nitrile2. Hydrolysis of imidate product1. Maintain strictly anhydrous conditions.2. Perform workup at low temperatures with minimal exposure to aqueous base.
Slow Reaction Rate 1. Reduced basicity of pyrazine nitrile2. Insufficient acid strength1. Increase the concentration of methanolic HCl.2. Increase reaction time.3. Consider using a Lewis acid catalyst.

Visualizations

Pinner Reaction Mechanism

Pinner_Reaction cluster_activation Step 1: Nitrile Activation cluster_attack Step 2: Nucleophilic Attack cluster_product Step 3: Pinner Salt Formation Nitrile Pyrazine-C≡N Protonated_Nitrile Pyrazine-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Intermediate Pyrazine-C(OCH₃)=N⁺H₂ Protonated_Nitrile->Intermediate + CH₃OH Methanol CH₃OH Pinner_Salt Methyl pyrazine-2-carboximidate Hydrochloride Intermediate->Pinner_Salt + Cl⁻

Caption: The mechanism of the Pinner reaction for the synthesis of Methyl pyrazine-2-carboximidate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion of Starting Material (TLC/GC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No check_reagents Verify Anhydrous Conditions & Reagent Purity low_conversion->check_reagents check_acid Check HCl Concentration/Activity low_conversion->check_acid check_byproducts Analyze Byproducts (NMR/MS) high_conversion->check_byproducts optimize_reaction Optimize Reaction: Longer Time, Higher [HCl] check_reagents->optimize_reaction check_acid->optimize_reaction amide_present Amide Detected check_byproducts->amide_present Yes other_byproducts Other Byproducts check_byproducts->other_byproducts No optimize_workup Optimize Workup: Low Temp, Anhydrous amide_present->optimize_workup other_byproducts->optimize_workup

Caption: A decision tree for troubleshooting low yield in Methyl pyrazine-2-carboximidate synthesis.

References

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
  • Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165.
  • Abd El-Wahab, A. H. F., Bedair, A. H., Eid, F. A., El-Haddad, A. F., El-Deeb, A. M. A., & El-Sherbiny, G. M. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471–481.
  • Jendrlin, M., Pesko, M., & Dolensky, B. (2020). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 25(15), 3485.
  • Synthesis process of 2-methyl-5-pyrazine formate. (n.d.). Google Patents.
  • Reddy, T. S., Kumar, M. P., & Kumar, C. G. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 2167-2178.
  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. (n.d.). Google Patents.
  • Pinner reaction. (2023, December 1). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Watanabe, K., Kogoshi, N., Miki, H., & Torisawa, Y. (2009). Improved Pinner Reaction with CPME as a Solvent.
  • Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug. (n.d.). Google Patents.
  • Kumar, A., Kumar, A., & Kumar, V. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)
  • Jackson, M. A., & Appell, M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of agricultural and food chemistry, 67(43), 12003–12010.
  • Lebrun, S., Le-gall, T., & Léonel, E. (2020). Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride: Potential Hazards Associated with Methanol. Organic Process Research & Development, 24(5), 896–900.
  • (2016).
  • Preparation and Standardization of 0.5 M Methanolic Hydrochloric Acid. (2010, September 24). Pharmaguideline. Retrieved January 26, 2026, from [Link]

  • Watanabe, K., Kogoshi, N., Miki, H., & Torisawa, Y. (2009). Improved Pinner Reaction with CPME as a Solvent.
  • Pinner Reaction. (n.d.). NROChemistry. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Methyl Pyrazine-2-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl pyrazine-2-carboximidate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and optimize experimental outcomes. My insights are drawn from extensive experience in synthetic heterocyclic chemistry and a thorough review of established protocols.

The formation of Methyl pyrazine-2-carboximidate, a valuable intermediate in pharmaceutical synthesis, is most commonly achieved via the Pinner reaction of 2-cyanopyrazine with methanol under acidic conditions. While conceptually straightforward, the success of this reaction hinges on a nuanced understanding of its mechanism and the factors that can lead to undesired side products. This guide provides a structured, question-and-answer approach to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing Methyl pyrazine-2-carboximidate?

The primary synthetic route is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[1][2] In this specific case, 2-cyanopyrazine reacts with methanol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form the hydrochloride salt of the methyl imidate, known as a Pinner salt.[1][2][3] Subsequent neutralization carefully yields the free imidate, Methyl pyrazine-2-carboximidate.

Q2: Why are anhydrous conditions so critical for this reaction?

Strict anhydrous conditions are paramount because the intermediate Pinner salt and the final imidate product are highly susceptible to hydrolysis.[3][4] Any trace of water in the reaction mixture will lead to the formation of methyl pyrazine-2-carboxylate (the ester) and subsequently pyrazine-2-carboxylic acid, significantly reducing the yield of the desired product.[1][5]

Q3: What is the role of the acid catalyst and why is a strong acid like HCl necessary?

The acid catalyst, typically gaseous HCl, protonates the nitrogen atom of the nitrile group in 2-cyanopyrazine.[6] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. Milder acids are generally not sufficient to achieve this level of activation.

Q4: I'm observing a significant amount of methyl pyrazine-2-carboxylate in my product mixture. What is the likely cause and how can I prevent it?

The presence of methyl pyrazine-2-carboxylate is a clear indication of hydrolysis. This occurs when water is present in the reaction mixture.

Troubleshooting Guide: Common Side Reactions

This section provides a detailed breakdown of the most common side reactions, their mechanistic origins, and actionable troubleshooting steps.

Issue 1: Formation of Methyl Pyrazine-2-carboxylate (Ester Hydrolysis)
  • Symptom: Your final product analysis (e.g., NMR, LC-MS) shows a significant peak corresponding to methyl pyrazine-2-carboxylate.

  • Causality: This is the most common side reaction and results from the presence of water. Water can act as a nucleophile, attacking the protonated Pinner salt intermediate or the final imidate product, leading to the formation of the more thermodynamically stable ester.[1][5] The pyrazine ring, being electron-withdrawing, may further activate the imidate group towards nucleophilic attack.

  • Troubleshooting Protocol:

    • Rigorous Drying of Reagents and Glassware:

      • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Use freshly distilled, anhydrous methanol. Methanol is hygroscopic and should be stored over molecular sieves (3Å or 4Å).

      • Ensure the 2-cyanopyrazine starting material is dry. If necessary, recrystallize and dry under vacuum.

    • Use of Anhydrous HCl:

      • Utilize a commercial solution of HCl in an anhydrous solvent (e.g., dioxane, diethyl ether) or generate HCl gas and pass it through a drying agent (e.g., concentrated sulfuric acid) before introducing it to the reaction mixture.[3]

    • Inert Atmosphere:

      • Conduct the entire reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.

Issue 2: Formation of Pyrazinamide (Amide Formation)
  • Symptom: Presence of pyrazinamide in the crude product.

  • Causality: There are two primary pathways for amide formation:

    • Thermal Decomposition: The intermediate Pinner salt is thermally unstable and can rearrange to the N-alkylated amide, which then eliminates an alkyl chloride to form the amide. This is more prevalent at elevated temperatures.[1][2]

    • Hydrolysis of the Imidate: While acidic hydrolysis of the imidate primarily yields the ester, hydrolysis under neutral or slightly basic conditions during workup can favor amide formation.[7][8]

  • Troubleshooting Protocol:

    • Strict Temperature Control:

      • Maintain a low temperature (typically 0°C or below) throughout the addition of HCl and the initial reaction phase.[2][3] Do not allow the reaction to warm up prematurely.

    • Controlled Workup:

      • During neutralization of the Pinner salt, perform the basification at low temperatures and avoid prolonged exposure to neutral or basic aqueous conditions. It is often preferable to extract the free imidate into an organic solvent immediately after neutralization.

Issue 3: Formation of Pyrazine-2,2-dimethoxymethanimine (Orthoester Formation)
  • Symptom: A byproduct with a mass corresponding to the addition of a second methanol molecule is detected.

  • Causality: The Pinner salt can react with a second molecule of the alcohol (methanol in this case) to form an orthoester.[1][5][9] This is more likely to occur if a large excess of the alcohol is used or if the reaction is left for an extended period under acidic conditions.

  • Troubleshooting Protocol:

    • Stoichiometric Control of Methanol:

      • Use a controlled excess of methanol (e.g., 1.5 to 3 equivalents). While a slight excess is necessary to drive the reaction, a large excess can promote orthoester formation.

    • Reaction Time Monitoring:

      • Monitor the reaction progress by TLC or LC-MS to determine the point of maximum imidate formation and avoid unnecessarily long reaction times.

Visualizing the Reaction Pathways

To better understand the interplay between the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.

Pinner_Reaction_Pathway cluster_main Desired Pathway cluster_side Side Reactions 2-Cyanopyrazine 2-Cyanopyrazine Pinner_Salt Pinner Salt (Imidate Hydrochloride) 2-Cyanopyrazine->Pinner_Salt + MeOH, + HCl (anhydrous) Low Temperature Imidate Methyl pyrazine-2-carboximidate Pinner_Salt->Imidate Neutralization (Base) Ester Methyl pyrazine-2-carboxylate Pinner_Salt->Ester + H2O (Hydrolysis) Amide Pyrazinamide Pinner_Salt->Amide Thermal Decomposition Orthoester Orthoester Pinner_Salt->Orthoester + Excess MeOH Imidate->Ester + H2O (Hydrolysis)

Caption: Reaction pathways in the synthesis of Methyl pyrazine-2-carboximidate.

Experimental Protocols

Protocol 1: Synthesis of Methyl pyrazine-2-carboximidate

Materials:

  • 2-Cyanopyrazine

  • Anhydrous Methanol

  • Anhydrous HCl (gas or solution in dioxane)

  • Anhydrous Diethyl Ether

  • Anhydrous Sodium Bicarbonate or Triethylamine

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube, under a positive pressure of nitrogen.

  • Dissolve 2-cyanopyrazine (1.0 eq) in anhydrous methanol (2.0 eq) and anhydrous diethyl ether (to ensure precipitation of the Pinner salt).

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the stirred solution or add a solution of anhydrous HCl in dioxane dropwise. A precipitate (the Pinner salt) should form.

  • Continue the reaction at 0°C for 4-6 hours, monitoring by TLC for the disappearance of the starting nitrile.

  • Isolate the Pinner salt by filtration under a nitrogen atmosphere and wash with cold, anhydrous diethyl ether.

  • To obtain the free imidate, suspend the Pinner salt in cold, anhydrous diethyl ether and add a slight excess of a non-aqueous base (e.g., anhydrous triethylamine) or a slurry of anhydrous sodium bicarbonate.

  • Stir the mixture at 0°C for 1-2 hours.

  • Filter off the resulting salt (e.g., triethylammonium chloride).

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to yield the crude Methyl pyrazine-2-carboximidate.

Protocol 2: Minimizing Hydrolysis Side Products

This protocol emphasizes the rigorous exclusion of moisture.

Procedure:

  • Follow the setup in Protocol 1, ensuring all glassware has been flame-dried under vacuum and cooled under nitrogen.

  • Use methanol that has been freshly distilled from magnesium turnings.

  • Use a commercial solution of HCl in a certified anhydrous solvent.

  • After the reaction is complete, instead of aqueous workup, quench the reaction with a cold, anhydrous slurry of sodium bicarbonate in diethyl ether.

  • Stir vigorously at 0°C until gas evolution ceases.

  • Filter the mixture through a pad of Celite under a nitrogen blanket.

  • Wash the filter cake with anhydrous diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure at a bath temperature below 30°C.

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing and resolving issues during the synthesis.

troubleshooting_logic start Low Yield or Impure Product check_ester Is Methyl pyrazine-2-carboxylate present? start->check_ester check_amide Is Pyrazinamide present? check_ester->check_amide No solution_ester Improve Anhydrous Conditions: - Dry reagents & glassware - Use inert atmosphere check_ester->solution_ester Yes check_orthoester Is Orthoester present? check_amide->check_orthoester No solution_amide Control Temperature: - Maintain reaction at ≤ 0°C - Use cold workup check_amide->solution_amide Yes solution_orthoester Adjust Stoichiometry: - Reduce excess methanol - Monitor reaction time check_orthoester->solution_orthoester Yes other_issues Investigate other issues: - Starting material purity - Incomplete reaction check_orthoester->other_issues No ester_yes Yes ester_no No amide_yes Yes amide_no No ortho_yes Yes ortho_no No

Caption: A logical workflow for troubleshooting side reactions.

References

  • Biswas, T. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Schirmeister, T., & Hartke, K. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1530–1535. [Link]

  • NROChemistry. (n.d.). Pinner Reaction. [Link]

  • Manova, D., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3105-3121. [Link]

  • Gáplovský, A., et al. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 57(5), 332-337. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • Google Patents. (n.d.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037. [Link]

  • Tafi, A., et al. (2013). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Green Chemistry, 15(8), 2252-2260. [Link]

  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. [Link]

  • ResearchGate. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. [Link]

  • Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • ResearchGate. (n.d.). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • IRIS. (2013). Green Chemistry. [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Video]. YouTube. [Link]

  • Canadian Science Publishing. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • David Van Vranken. (2020). Chem 51C F20 Lec 10. Cyanodrins, Wittig Reactions and Imines. [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

Sources

Technical Support & Troubleshooting Guide: Synthesis of Methyl pyrazine-2-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the growing demand for greener and more efficient synthetic routes in pharmaceutical development, this Technical Support Center provides in-depth guidance on alternative catalysts for the synthesis of Methyl pyrazine-2-carboximidate. This resource is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional methods, troubleshoot common issues, and implement modern, sustainable catalytic systems.

This guide is structured in a question-and-answer format to directly address the challenges and inquiries researchers face during the synthesis of Methyl pyrazine-2-carboximidate and related compounds.

I. The Classical Approach & Its Challenges

Question: What is the standard laboratory method for synthesizing methyl pyrazine-2-carboximidate?

Answer: The traditional and most direct method for synthesizing alkyl carboximidates from nitriles is the Pinner reaction .[1] This reaction involves treating the starting material, pyrazine-2-carbonitrile, with an anhydrous alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas.[2]

  • The Chemistry: The reaction proceeds via protonation of the nitrile nitrogen by the strong acid. This activation creates a highly electrophilic nitrilium ion. The alcohol then acts as a nucleophile, attacking the nitrilium carbon. A subsequent proton transfer yields the thermodynamically unstable imidate salt, known as a Pinner salt.[1][3] Careful neutralization of this salt under anhydrous conditions liberates the free imidate, Methyl pyrazine-2-carboximidate.

Question: Why should our lab consider alternatives to the classical Pinner reaction?

Answer: While historically significant, the classical Pinner reaction presents several operational and safety challenges that are misaligned with modern green chemistry principles:

  • Harsh Conditions: The requirement for strictly anhydrous conditions and strong, corrosive acids like gaseous HCl can lead to the degradation of sensitive functional groups on complex substrates.[3]

  • Reagent Handling & Safety: Gaseous hydrogen chloride is highly toxic, corrosive, and difficult to handle, requiring specialized equipment and safety protocols.[3] Its use in excess is common to drive the reaction, leading to significant waste and hazardous quenching procedures.[4]

  • Limited Substrate Scope: Sterically hindered nitriles often fail to react under classical Pinner conditions.[2]

  • Byproduct Formation: The intermediate Pinner salt is moisture-sensitive. Any trace of water will lead to hydrolysis, forming the corresponding methyl pyrazine-2-carboxylate (ester) or pyrazine-2-carboxamide (amide) as significant byproducts.[1] The Pinner salt itself can also rearrange to an amide and alkyl chloride at elevated temperatures.[5]

II. Troubleshooting the Classical Pinner Reaction

This section addresses common issues encountered when using the traditional HCl-catalyzed method.

Question: My Pinner reaction yield is consistently low. What are the likely causes and solutions?

Answer: Low yields in a Pinner reaction are most often traced back to two primary issues: moisture contamination and incomplete reaction.

  • Causality: The nitrilium ion intermediate is highly reactive towards any available nucleophile. Water, being a potent nucleophile, will readily attack this intermediate, shunting the reaction towards the formation of an ester or amide byproduct and consuming your starting material.[1] Incomplete protonation of the nitrile (insufficient HCl) or low reaction temperature can also lead to poor conversion.

  • Troubleshooting Workflow:

G start Low Yield Observed q1 Did you rigorously dry all glassware, solvents, and reagents? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was anhydrous HCl gas bubbled through the reaction until saturation? a1_yes->q2 sol1 Action: Dry methanol over 3Å molecular sieves. Dry nitrile by azeotropic distillation. Bake glassware at >120°C. a1_no->sol1 end Re-run experiment with optimized conditions. sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is an amide or ester byproduct observed in the crude NMR? a2_yes->q3 sol2 Action: Ensure a steady stream of DRY HCl gas is used. Monitor saturation by observing HCl fumes at the outlet. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 This confirms moisture contamination. Review all drying procedures. a3_yes->sol3 q4 Is the starting nitrile sterically hindered or electron-rich? a3_no->q4 sol3->q1 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Consider an alternative catalyst. Lewis acids may be more effective. a4_yes->sol4 a4_no->end

Troubleshooting Decision Tree for Low Yields

Question: I'm isolating pyrazine-2-carboxamide instead of the imidate. How do I prevent this?

Answer: The formation of an amide byproduct is a classic sign that the intermediate Pinner salt is either rearranging or that the workup is introducing nucleophiles other than the intended base.

  • Causality & Prevention:

    • Thermal Rearrangement: The imidate hydrochloride salt is thermally unstable and can eliminate an alkyl chloride to form the more stable amide.[5]

      • Solution: Maintain low temperatures (typically 0 °C) throughout the reaction and workup to prevent this rearrangement.[2]

    • Reaction with Ammonia during Workup: If ammonia or an amine is used to neutralize the Pinner salt, it can react with the salt to form an amidine.[1] While not the amide, it is another common byproduct. If the imidate is the desired final product, a non-nucleophilic base is preferred for neutralization.

      • Solution: Use a hindered, non-nucleophilic base like triethylamine or proton sponge for the final neutralization step, performed at low temperature.

III. Alternative Catalytic Systems

The limitations of the classical Pinner reaction have driven the development of several alternative catalytic systems.

Question: What are Lewis acids and how can they replace HCl in imidate synthesis?

Answer: Lewis acids are electron-pair acceptors and can be highly effective catalysts for the Pinner reaction, offering milder conditions and avoiding the use of gaseous HCl.[3]

  • Expertise & Causality: Instead of protonating the nitrile, a Lewis acid (e.g., Trimethylsilyl triflate (TMSOTf), AlBr₃, Hf(OTf)₄) coordinates to the nitrile nitrogen.[3] This coordination withdraws electron density, making the nitrile carbon sufficiently electrophilic for the alcohol to attack. The key advantage is that this activation can often be achieved under less harsh conditions than with Brønsted acids. TMSOTf, for example, has shown excellent efficacy at room temperature.[3]

  • Experimental Protocol (Exemplary): Lewis Acid-Promoted Synthesis

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazine-2-carbonitrile (1.0 eq).

    • Add anhydrous methanol (can be used as the solvent or with a co-solvent like CH₂Cl₂).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Trimethylsilyl triflate (TMSOTf) (2.0 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Troubleshooting Lewis Acid Methods:

    • Issue: Low conversion.

    • Solution: While TMSOTf works well, some substrates may require a stronger Lewis acid like AlBr₃ or higher temperatures. Note that benzylic alcohols are prone to forming amide byproducts in a Ritter-type side reaction with some Lewis acids.[3]

    • Issue: Complex byproducts from functionalized substrates.

    • Solution: Be aware of functional group compatibility. Groups like esters or carbamates may be cleaved by strong Lewis acids like TMSOTf.[3]

Question: Can bases be used to catalyze this reaction?

Answer: Yes, a base-catalyzed Pinner-type reaction is also possible and can be complementary to the acid-catalyzed route.[1] This approach is particularly effective for electron-poor nitriles.

  • The Chemistry: In a base-catalyzed mechanism, a strong base (e.g., sodium methoxide) deprotonates the alcohol to form a potent alkoxide nucleophile. This alkoxide then directly attacks the electrophilic carbon of the nitrile. The pyrazine ring is electron-withdrawing, which makes the nitrile carbon of pyrazine-2-carbonitrile a suitable candidate for this type of nucleophilic attack.

G cluster_0 Lewis Acid Catalysis Nitrile Activated Nitrile Activated Complex Nitrile->Activated Nitrile Coordination Lewis Acid TMSOTf Lewis Acid->Activated Nitrile Imidate Methyl pyrazine- 2-carboximidate Activated Nitrile->Imidate Nucleophilic Attack Alcohol MeOH Alcohol->Imidate

Workflow for Lewis Acid-Catalyzed Imidate Synthesis

Question: Are there any "green" or heterogeneous catalyst options?

Answer: Yes, moving towards green and sustainable chemistry involves using reusable, solid catalysts and milder reaction conditions.

  • Heterogeneous Solid Acids: Solid acid catalysts such as sulfated metal oxides, zeolites, or heteropolyacids can replace soluble Brønsted or Lewis acids.[6][7]

    • Expertise & Causality: These materials possess acidic sites on their surface that can activate the nitrile in the same way as soluble acids. Their primary advantage is the ease of separation from the reaction mixture (simple filtration) and their potential for recyclability, which significantly reduces waste and simplifies product purification.[7] Niobium pentoxide (Nb₂O₅) is a particularly interesting water-tolerant heterogeneous Lewis acid that has shown high activity in related reactions like amidation.[8]

  • Biocatalysis (An Indirect Green Route): While direct enzymatic synthesis of imidates is not well-established, a highly efficient and green chemoenzymatic route can be employed to produce key precursors like pyrazine-2-carboxamide.

    • Expertise & Causality: Enzymes like lipases can catalyze the aminolysis of esters under very mild conditions (e.g., ~45°C) in organic solvents.[9] For instance, Methyl pyrazine-2-carboxylate can be converted to a pyrazine-2-carboxamide derivative with high yield using an immobilized lipase like Lipozyme® TL IM.[9] This enzymatic step avoids harsh reagents and conditions. The resulting amide can then be O-alkylated to the desired imidate in a subsequent step, for example, using Meerwein's salt.[4] This two-step chemoenzymatic process offers a sustainable alternative for producing the target molecule.[10]

Question: Can process technology improve this synthesis?

Answer: Absolutely. Continuous flow synthesis offers significant advantages over traditional batch reactions for imidate and amide production.[11]

  • Expertise & Causality: In a flow reactor, reagents are pumped through heated tubes or channels. This setup provides superior control over reaction parameters like temperature, pressure, and residence time.[12] The high surface-area-to-volume ratio allows for rapid heat transfer, minimizing the formation of thermal degradation byproducts like amides.[9] This technology is also easier to scale up and can be automated for safer, more consistent production.[12]

IV. Summary of Alternative Catalytic Systems

The table below summarizes the key features of the discussed catalytic systems for the synthesis of Methyl pyrazine-2-carboximidate or its direct precursors.

Catalyst SystemStarting MaterialTypical ConditionsAdvantagesDisadvantages
Classical Pinner Pyrazine-2-carbonitrileAnhydrous HCl (gas), Anhydrous MeOH, 0°CWell-established, directHarsh, hazardous reagents, moisture-sensitive, byproducts[3][5]
Lewis Acid Pyrazine-2-carbonitrileTMSOTf or AlBr₃, Anhydrous MeOH, 0°C to RTMilder than HCl, avoids gas, good yieldsStoichiometric amounts often needed, catalyst cost, side reactions[3]
Base-Catalyzed Pyrazine-2-carbonitrileNaOMe, Anhydrous MeOH, RTGood for electron-poor nitriles, mildCan be an equilibrium reaction, requires strong base[1]
Heterogeneous Acid Pyrazine-2-carbonitrileSolid Acid (e.g., Nb₂O₅, Zeolite), MeOH, HeatReusable catalyst, easy separation, greenMay require higher temps, potential for leaching, mass transfer limits[7][8]
Biocatalytic (Amide) Methyl pyrazine-2-carboxylateImmobilized Lipase, Amine, Organic Solvent, ~45°CExtremely mild, high selectivity, green, safeIndirect route to imidate, requires enzyme optimization[9]

References

  • Schlatterer, J., & Schmalz, H. G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1579. Available at: [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Watanabe, Y., et al. (2008). Improved Pinner Reaction with CPME as a Solvent. ResearchGate. Available at: [Link]

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
  • ResearchGate. (2025). Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress. Retrieved from [Link]

  • Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. Available at: [Link]

  • JoVE. (2022). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine. YouTube. Available at: [Link]

  • Nakatani, S. (2016). Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct amidation of acids in a screw reactor for the continuous flow synthesis of amides. Chemical Communications. Retrieved from [Link]

  • Baxendale, I. R., et al. (2010). Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles. Organic & Biomolecular Chemistry, 8(19), 4447-4459. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidate synthesis. Retrieved from [Link]

  • Kitasato University. (2015). Organic synthesis and application of microbial enzymes for drug discovery. YouTube. Available at: [Link]

  • Wang, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(41), 28786-28795. Available at: [Link]

  • Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10. Available at: [Link]

  • Webb, D., & Jamison, T. F. (2010). Continuous Flow Multi-Step Organic Synthesis. DSpace@MIT. Available at: [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Su, F., & Guo, Y. (2014). Advancements in solid acid catalysts for biodiesel production. Green Chemistry, 16(6), 2934-2957. Available at: [Link]

  • Wölbing, C., et al. (2025). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 64(23). Available at: [Link]

  • de Oliveira, A. S., et al. (2020). Biodiesel Additives Synthesis Using Solid Heteropolyacid Catalysts. Catalysts, 10(11), 1289. Available at: [Link]

  • Denard, C. A., et al. (2014). Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products. Current Opinion in Chemical Biology, 21, 74–82. Available at: [Link]

  • Schmidt, S., et al. (2018). Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. Bioengineering, 5(2), 40. Available at: [Link]

Sources

Preventing degradation of Methyl pyrazine-2-carboximidate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl pyrazine-2-carboximidate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during storage and handling. Here, we address common challenges and provide scientifically grounded solutions to prevent degradation, ensuring the reliability and reproducibility of your experimental outcomes.

Introduction: Understanding the Instability of Methyl Pyrazine-2-Carboximidate

Methyl pyrazine-2-carboximidate is a molecule of significant interest, combining the aromatic, electron-deficient pyrazine ring with a reactive imidate functional group. While the pyrazine core is generally stable, the carboximidate group is susceptible to degradation, primarily through hydrolysis.[1][2] Imidates are known to be sensitive to moisture and can be generated in situ for immediate use in synthesis due to their inherent instability.[2][3] Understanding and mitigating these degradation pathways are crucial for maintaining the compound's purity and reactivity.

This guide will delve into the primary causes of degradation, provide a detailed troubleshooting section in a question-and-answer format, and outline validated protocols for storage and handling.

Core Degradation Pathways

The primary routes of degradation for Methyl pyrazine-2-carboximidate are hydrolysis and, to a lesser extent, oxidation.

  • Hydrolysis: The imidate functional group is susceptible to attack by water, leading to the formation of methyl pyrazine-2-carboxylate and ammonia or related amine byproducts. This reaction can be catalyzed by both acidic and basic conditions.[1][2]

  • Oxidation: While the pyrazine ring itself is relatively stable, prolonged exposure to atmospheric oxygen, especially in the presence of light or heat, can lead to the formation of colored degradation products.[4]

The following diagram illustrates the primary hydrolytic degradation pathway:

Methyl_pyrazine_2_carboximidate Methyl pyrazine-2-carboximidate Degradation_Products Methyl pyrazine-2-carboxylate + NH₃ Methyl_pyrazine_2_carboximidate->Degradation_Products Hydrolysis Water H₂O Water->Methyl_pyrazine_2_carboximidate Conditions Acidic or Basic Conditions Conditions->Methyl_pyrazine_2_carboximidate

Caption: Primary hydrolytic degradation of Methyl pyrazine-2-carboximidate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the storage and use of Methyl pyrazine-2-carboximidate.

Question 1: I've noticed a decrease in the purity of my Methyl pyrazine-2-carboximidate sample over time, confirmed by chromatography. What is the likely cause?

Answer: The most probable cause is hydrolysis of the imidate functional group. This is accelerated by the presence of moisture. Even ambient humidity can be sufficient to initiate degradation. If the compound was stored in a container that was not airtight or was opened frequently in a humid environment, water molecules will have reacted with the imidate to form methyl pyrazine-2-carboxylate and ammonia.

Question 2: My solid sample of Methyl pyrazine-2-carboximidate has developed a brownish tint. What could be the reason for this color change?

Answer: A brownish discoloration is often indicative of oxidation.[4] This can occur when the compound is exposed to air and/or light over an extended period. To prevent this, it is crucial to store the compound under an inert atmosphere and in a container that protects it from light.

Question 3: Can I store Methyl pyrazine-2-carboximidate in a standard laboratory freezer?

Answer: While low temperatures are generally beneficial for slowing down degradation reactions, storing in a standard freezer can introduce moisture through condensation, especially if the container is not properly sealed or is temperature-cycled. If you choose to freeze the sample, ensure it is in a tightly sealed, desiccated container. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. A better approach is storage in a desiccator at a controlled cool temperature.

Question 4: How should I handle the compound when weighing it for an experiment to minimize degradation?

Answer: To minimize exposure to atmospheric moisture and oxygen, it is best to handle Methyl pyrazine-2-carboximidate in a glove box under an inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly in a fume hood with low humidity. Use a dry, clean spatula and weighing vessel. Once the desired amount is weighed, securely reseal the main container immediately.

Question 5: What solvents are recommended for preparing stock solutions of Methyl pyrazine-2-carboximidate?

Answer: For preparing stock solutions, it is imperative to use anhydrous solvents. The choice of solvent will depend on your specific experimental needs, but common choices for similar compounds include anhydrous acetonitrile, dichloromethane, or tetrahydrofuran (THF). It is critical to ensure the solvent is of high purity and has a low water content. Prepare solutions fresh whenever possible. If storage is necessary, store under an inert atmosphere at low temperatures.

Question 6: I need to use an aqueous buffer in my reaction. How can I minimize the degradation of Methyl pyrazine-2-carboximidate?

Recommended Storage and Handling Protocols

To ensure the long-term stability of Methyl pyrazine-2-carboximidate, adhere to the following protocols.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the compound.[4]
Moisture Anhydrous/DesiccatedPrevents hydrolysis of the imidate group.[1][2]
Light Amber vial or stored in the darkProtects against light-induced degradation.[4]
Container Tightly sealed, airtight containerPrevents exposure to atmospheric moisture and oxygen.
Step-by-Step Storage Protocol
  • Preparation for Storage:

    • Ensure the Methyl pyrazine-2-carboximidate is in a clean, dry, amber glass vial with a PTFE-lined cap.

    • Place the vial in a desiccator containing a suitable desiccant (e.g., silica gel) for at least 24 hours to remove any adsorbed moisture.

  • Inert Atmosphere Packaging:

    • If possible, perform the following steps in a glove box.

    • Backfill the vial with a gentle stream of dry nitrogen or argon gas for 1-2 minutes.

    • Quickly and tightly seal the vial with the cap.

    • For added protection, wrap the cap with Parafilm®.

  • Final Storage:

    • Place the sealed vial in a labeled, secondary container.

    • Store the container in a refrigerator at 2-8°C.

Experimental Workflow for Handling

The following diagram outlines the recommended workflow for handling Methyl pyrazine-2-carboximidate to minimize degradation.

cluster_storage Storage cluster_handling Handling (Glove Box Preferred) cluster_use Experimental Use Stored_Sample Sample stored at 2-8°C under inert atmosphere Equilibrate Equilibrate container to room temperature Stored_Sample->Equilibrate Weigh Weigh required amount in dry vessel Equilibrate->Weigh Reseal Immediately reseal main container Weigh->Reseal Dissolve Dissolve in anhydrous solvent Weigh->Dissolve Use_Immediately Use solution immediately Dissolve->Use_Immediately

Caption: Recommended handling workflow for Methyl pyrazine-2-carboximidate.

By implementing these storage and handling procedures, you can significantly reduce the risk of degradation and ensure the quality and reliability of your Methyl pyrazine-2-carboximidate for your research and development activities.

References

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. (n.d.). Technoarete. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.
  • How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Atlantis Press. Retrieved January 26, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • An Overview of Some Imidates Derivatives with Anti-microbial Activity. (n.d.). Open Access Journals. Retrieved January 26, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved January 26, 2026, from [Link]

  • Carboximidate. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers for hydrogen storage. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). MDPI. Retrieved January 26, 2026, from [Link]

  • Synthetic Routes to Imidates and Their Applications in Organic Transformation: Recent Progress. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pyrazine - Solubility of Things. (n.d.). Solubility of Things. Retrieved January 26, 2026, from [Link]

  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. (2025). PubMed. Retrieved January 26, 2026, from [Link]

  • Amine Degradation in CO2 Capture. 2. New Degradation Products of MEA. Pyrazine and Alkylpyrazines: Analysis, Mechanism of Formation and Toxicity. (2012). Amanote Research. Retrieved January 26, 2026, from [Link]

Sources

Identifying and removing solvent impurities from Methyl pyrazine-2-carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl Pyrazine-2-Carboximidate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is Methyl Pyrazine-2-Carboximidate and why is it important?

Methyl pyrazine-2-carboximidate is a derivative of pyrazine, a class of nitrogen-containing heterocyclic compounds. Pyrazine and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals. They serve as crucial building blocks in the synthesis of more complex molecules with potential therapeutic applications.

Q2: What is the most common method for synthesizing Methyl Pyrazine-2-Carboximidate and what are the likely impurities?

The most probable synthetic route to Methyl pyrazine-2-carboximidate is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol (in this case, methanol) to a nitrile (pyrazine-2-carbonitrile) to form an imidate salt, which is then neutralized to yield the final product.

Likely Impurities from a Pinner Synthesis:

  • Starting Materials:

    • Unreacted pyrazine-2-carbonitrile

    • Methanol (or other alcohol used)

  • Reagents and Solvents:

    • Residual acid catalyst (e.g., HCl)

    • Solvents used in the reaction (e.g., diethyl ether, dioxane, or chloroform)[1]

  • Byproducts:

    • Methyl pyrazine-2-carboxylate: This is a major potential byproduct formed by the hydrolysis of the imidate, especially if water is present in the reaction mixture.

    • Pyrazine-2-carboxamide: Can form from the hydrolysis of the imidate under certain conditions.

    • Orthoester (2,2,2-trimethoxypyrazine): Can form if an excess of methanol is used in the Pinner reaction[2].

Troubleshooting Guide: Identifying and Removing Solvent Impurities

This section provides a systematic approach to identifying and removing common solvent impurities from your Methyl pyrazine-2-carboximidate sample.

Problem 1: My NMR spectrum shows unexpected peaks in the aliphatic region.

This is a classic sign of residual solvent from the synthesis or purification steps.

Identification Strategy: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of your product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Compare the chemical shifts of the unknown peaks to the known values for common laboratory solvents.

Table 1: ¹H NMR Chemical Shifts of Common Solvent Impurities

SolventChemical Shift (δ) in CDCl₃Multiplicity
Methanol3.49s
Ethanol1.25 (t), 3.72 (q)t, q
Diethyl Ether1.21 (t), 3.48 (q)t, q
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)t, s, q
Hexane0.88, 1.26m
Dichloromethane5.30s
Chloroform7.26s

Source: Adapted from Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Workflow for Solvent Identification and Removal

Caption: Workflow for identifying and removing solvent impurities.

Problem 2: I suspect the presence of both solvent and water in my sample.

Water can be introduced from atmospheric moisture or from aqueous workup steps. Its presence can promote the hydrolysis of the imidate to the corresponding ester or amide.

Expert Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including solvents and water.

Identification Strategy: GC-MS Analysis

Protocol: Headspace GC-MS for Residual Solvent Analysis

  • Sample Preparation: Accurately weigh a sample of your Methyl pyrazine-2-carboximidate into a headspace vial. Add a suitable solvent (e.g., DMSO) that will dissolve your compound but not interfere with the analysis.

  • Incubation: The vial is heated to a specific temperature to allow the volatile impurities to partition into the headspace.

  • Injection: A sample of the headspace gas is injected into the GC-MS system.

  • Separation: The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column stationary phase.

  • Detection and Identification: The mass spectrometer detects the separated components and generates a mass spectrum for each, which can be compared to a library for positive identification.

Table 2: Common Solvents and their Boiling Points

SolventBoiling Point (°C)
Diethyl Ether34.6
Dichloromethane39.6
Chloroform61.2
Methanol64.7
Ethyl Acetate77.1
Ethanol78.4
Water100.0
Dioxane101.0

Removal Strategy: Co-evaporation with an Anhydrous Solvent

If water is present, it can be removed by azeotropic distillation with a suitable solvent like toluene. Dissolve the sample in toluene and remove the solvent under reduced pressure. Repeat this process several times to ensure the complete removal of water.

Problem 3: My product is an oil and won't crystallize, likely due to impurities.

This is a common issue when impurities disrupt the crystal lattice formation. Column chromatography is an effective method for purifying non-crystalline samples.

Expert Analysis: The polarity of pyrazine derivatives allows for good separation on normal-phase silica gel. A solvent system of hexane and ethyl acetate is a good starting point for method development.[2]

Purification Strategy: Flash Column Chromatography

Protocol: Flash Chromatography of Methyl pyrazine-2-carboximidate

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase Selection: Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute your compound. Monitor the separation by Thin Layer Chromatography (TLC) to determine the optimal solvent system.

  • Column Packing: Pack a column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Flow for Purification Method Selection

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) is_pure Is the product pure? recrystallize->is_pure column_chrom->is_pure is_pure->column_chrom No end Pure Product is_pure->end Yes

Caption: Decision tree for selecting a purification method.

Problem 4: I've tried recrystallization with common solvents, but the purity is not improving significantly.

This suggests that the impurities have similar solubility properties to your product.

Expert Analysis: For challenging purifications of pyrazine derivatives, a mixed solvent system for recrystallization can be effective. Alternatively, if the impurity is a significantly different polarity, liquid-liquid extraction can be employed. For some pyrazine compounds, recrystallization from aqueous ethanol has been shown to be effective.[3]

Advanced Purification Strategy: Mixed-Solvent Recrystallization

  • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • Slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid.

  • Add a small amount of the "good" solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to promote the formation of pure crystals.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

References

  • Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(2), 165.
  • Zhang, R. (2003). Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1392143A.
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). Methyl pyrazine-2-carboximidate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bickler, B. (n.d.).
  • Wikipedia contributors. (2023, November 29). Pinner reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Patel, R. P., & Price, S. (1967). The Pinner reaction. I. The reaction of nitriles with alcohols and hydrogen chloride. Journal of the American Chemical Society, 89(10), 2463–2468.
  • Fisher Scientific. (2021).
  • Abd El-Wahab, A. H. F., Bedair, A. H., Eid, F. A., El-Haddad, A. F., Adawy El-Deeb, A. M., & El-Sherbiny, G. M. (2006). Pyrazine-2-substituted carboxamide derivatives: synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471–481.
  • S. M. Aly, M. F. Shibl, E. M. Ahmed and M. I. Mohamed, RSC Adv., 2020, 10, 34855-34868.
  • PubChem. (n.d.). 2-Methylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Monitoring Methyl Pyrazine-2-Carboximidate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of Methyl pyrazine-2-carboximidate via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide clear, actionable solutions to ensure your reaction monitoring is efficient and accurate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor this synthesis?

A1: TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a reaction. For the synthesis of Methyl pyrazine-2-carboximidate, it allows you to visualize the consumption of the starting materials (e.g., a pyrazine nitrile or methyl pyrazine-2-carboxylate) and the formation of the desired product in near real-time. This helps in determining the reaction's endpoint, identifying the presence of byproducts, and optimizing reaction conditions.

Q2: How do I choose an appropriate solvent system (eluent) for my TLC?

A2: The key is to find a solvent system that provides good separation between your starting material(s) and the product. A good starting point for nitrogen-containing heterocyclic compounds is a mixture of a non-polar and a moderately polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol.[1][2] Start with a ratio like 7:3 or 8:2 hexane:ethyl acetate and adjust the polarity based on the results. The goal is to achieve a retention factor (Rf) for your product between 0.2 and 0.6 for optimal separation.[2][3]

Q3: How can I visualize the spots on the TLC plate?

A3: Methyl pyrazine-2-carboximidate, containing a pyrazine ring, is a conjugated system and should be visible under a UV lamp (254 nm).[4] Commercially available TLC plates often contain a fluorescent indicator that glows green under UV light; UV-active compounds will absorb this light and appear as dark spots.[4][5] This is a non-destructive method.[4] For more sensitive or permanent visualization, chemical stains like potassium permanganate (KMnO₄) can be used, which reacts with oxidizable functional groups.[4]

Q4: What is a "co-spot" and why is it important?

A4: A co-spot is a single lane on your TLC plate where you apply a spot of your starting material and then, on top of that same spot, a spot of your reaction mixture. This is a critical control. If the reaction mixture spot that is run alongside the co-spot shows a spot at the same Rf as the starting material, the co-spot will help confirm its identity. As the reaction progresses, the starting material spot in the reaction mixture lane will diminish.

Detailed Experimental Protocol: TLC Monitoring

This protocol provides a step-by-step method for effectively monitoring your reaction.

Materials:

  • Silica gel TLC plates (F254)

  • TLC developing chamber with a lid

  • Capillary spotters or micropipettes

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain (optional)

  • Heat gun (for staining)

  • Eluent (e.g., 7:3 Hexane:Ethyl Acetate)

Procedure:

  • Plate Preparation: With a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for your lanes: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).

  • Sample Preparation: Dissolve a small amount of your starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution. Your reaction mixture can typically be spotted directly.

  • Spotting:

    • Using a capillary spotter, apply a small, concentrated spot of the starting material solution onto the "S" mark.

    • On the "C" mark, first spot the starting material, then carefully spot the reaction mixture directly on top of it.

    • On the "R" mark, spot only the reaction mixture.

    • Ensure spots are small and do not overload the plate, as this can cause streaking.[6][7]

  • Development:

    • Pour your chosen eluent into the developing chamber to a depth of about 0.5 cm (ensure it is below your baseline).

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the eluent does not splash onto the baseline. Close the lid.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a UV lamp in a dark environment. Circle any visible spots with a pencil.[4]

    • (Optional) For further visualization, dip the plate into a KMnO₄ stain, wipe off the excess, and gently heat with a heat gun. New spots may appear as yellow-brown against a purple background.[4]

    • Calculate the Rf value for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8][9]

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare & Mark Plate prep_sample 2. Prepare Samples (SM, Rxn) prep_chamber 3. Prepare & Saturate Chamber spot 4. Spot Plate (SM, Co, Rxn) develop 5. Develop Plate spot->develop dry 6. Mark Solvent Front & Dry develop->dry visualize_uv 7. Visualize under UV (254nm) dry->visualize_uv stain 8. (Optional) Stain Plate visualize_uv->stain calculate 9. Calculate Rf Values stain->calculate interpret 10. Interpret Results calculate->interpret

Caption: Workflow for monitoring synthesis via TLC.

Troubleshooting Guide

Problem 1: My spots are streaking or "tailing."

  • Question: Why are my spots elongated instead of round?

  • Answer: Spot streaking is a common issue with several potential causes:

    • Sample Overload: You may have applied too much sample to the plate.[6][7][10] The stationary phase becomes saturated, leading to a smear.

      • Solution: Dilute your sample or apply less to the baseline. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[10]

    • Inappropriate Solvent Polarity: If the eluent is too polar for your compound, it may not move in a defined band.

      • Solution: Decrease the polarity of your solvent system. For example, change from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc.

    • Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, causing streaking.[7]

      • Solution: Add a small amount of a modifier to your eluent to suppress this interaction. For basic compounds (like many nitrogen heterocycles), add a few drops of triethylamine or ammonia.[7] For acidic compounds, add a few drops of acetic or formic acid.[7]

Problem 2: I don't see any spots on my plate.

  • Question: After developing the plate, it appears blank, even under UV light. What went wrong?

  • Answer: This can be perplexing, but it's usually due to one of the following:

    • Sample is Too Dilute: The concentration of your compound may be below the detection limit of the visualization method.[10]

      • Solution: Concentrate your sample or spot the plate multiple times in the same location, ensuring the spot remains small.[10]

    • Compound is Not UV-Active: While pyrazines are typically UV-active, your starting material or byproducts might not be.

      • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) dip is a good general-purpose stain that visualizes many organic compounds.[4][11]

    • Solvent Level Too High: If the eluent level in the chamber is above the baseline, your sample will dissolve into the solvent pool instead of migrating up the plate.[6][10]

      • Solution: Always ensure the baseline is drawn above the solvent level.

    • Evaporation: If your compound is highly volatile, it may have evaporated from the plate during drying.

      • Solution: Visualize the plate as soon as it is dry.

Problem 3: All my spots are at the baseline or at the solvent front.

  • Question: My spots either didn't move or they all moved to the top of the plate. How do I fix this?

  • Answer: This is a classic solvent polarity issue. The goal is to have your compounds of interest with Rf values between 0.2 and 0.8.[3]

    • Spots at Baseline (Rf ≈ 0): The eluent is not polar enough to move the compounds off the polar silica gel.

      • Solution: Increase the eluent's polarity. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 9:1 to 7:3).

    • Spots at Solvent Front (Rf ≈ 1): The eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting with the stationary phase.

      • Solution: Decrease the eluent's polarity. Decrease the proportion of the polar solvent (e.g., from 3:7 to 8:2 hexane/ethyl acetate).

Problem Observation Primary Cause Recommended Action
No SeparationStarting material and product have the same Rf value.Solvent system lacks the correct selectivity.Try a different solvent system. For example, switch from Hexane/EtOAc to Dichloromethane/Methanol.
StreakingSpots are elongated and not circular.Sample is too concentrated or highly polar.Dilute the sample; add a modifier like Et₃N or AcOH to the eluent.
All Spots at TopRf values are all close to 1.0.Eluent is too polar.Decrease the polarity of the eluent (e.g., increase hexane ratio).
All Spots at BottomRf values are all close to 0.Eluent is not polar enough.Increase the polarity of the eluent (e.g., increase ethyl acetate ratio).

Troubleshooting Decision Tree

Troubleshooting start Analyze Developed TLC Plate q1 Are spots round and well-defined? start->q1 q2 Are Rf values between 0.2 and 0.8? q1->q2 Yes streaking Problem: Streaking/Tailing q1->streaking No q3 Is there separation between SM and Product? q2->q3 Yes rf_high Problem: Rf too high (>0.8) q2->rf_high No, too high rf_low Problem: Rf too low (<0.2) q2->rf_low No, too low no_sep Problem: No Separation q3->no_sep No success TLC is Optimized q3->success Yes sol_streaking Solution: 1. Dilute sample. 2. Add modifier (e.g., Et3N) to eluent. streaking->sol_streaking sol_rf_high Solution: Decrease eluent polarity. rf_high->sol_rf_high sol_rf_low Solution: Increase eluent polarity. rf_low->sol_rf_low sol_no_sep Solution: Change solvent system (e.g., DCM/MeOH). no_sep->sol_no_sep

Caption: Decision tree for troubleshooting TLC results.

References

  • Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]

  • Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • Nichols, L. (2022). 2.3C: The Retention Factor. Chemistry LibreTexts. Available at: [Link]

  • American Laboratory. (2011). A UV Shadowing Technique Using a CCD Imaging System. Available at: [Link]

  • W.A.E. Setyowati et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A.
  • benchflydotcom. (2009). How to calculate an Rf value. YouTube. Available at: [Link]

  • Oreate AI Blog. (2026). How to Calculate Rf TLC. Available at: [Link]

  • Alwsci Blogs. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]

  • University of York Department of Chemistry. Issues - Thin Layer Chromatography. Available at: [Link]

  • ChemBAM. TLC troubleshooting. Available at: [Link]

  • Reddit r/OrganicChemistry. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Available at: [Link]

  • University of Rochester Department of Chemistry. Troubleshooting: TLC. Available at: [Link]

Sources

Validation & Comparative

Unraveling the Fragmentation Jigsaw: A Comparative Guide to the Mass Spectra of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and flavor chemistry, pyrazine derivatives stand as a cornerstone, their unique aromatic and often potent sensory properties making them invaluable building blocks. Characterizing these molecules is paramount, and mass spectrometry remains an indispensable tool for elucidating their structure. This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of a novel derivative, Methyl pyrazine-2-carboximidate, and provides a comparative analysis with two well-characterized analogues: 2-methylpyrazine and pyrazine-2-carbonitrile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the fragmentation behavior of substituted pyrazines.

The Enigmatic Fragmentation of Methyl pyrazine-2-carboximidate: A Predictive Analysis

Upon electron ionization, the molecule is expected to form a molecular ion (M•+) at m/z 137. The initial fragmentation is likely to be dictated by the carboximidate group, which is analogous to an ester and an imine. The most probable primary fragmentation steps are:

  • Loss of a methoxy radical (•OCH₃): This is a common fragmentation pathway for methyl esters and is expected to be a significant fragmentation route for the corresponding carboximidate, leading to a resonance-stabilized acylium-like ion at m/z 106 . This fragment is likely to be prominent.

  • Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond can also occur, though likely to a lesser extent than the loss of the entire methoxy group, resulting in a fragment at m/z 122 .

  • Cleavage of the C-O bond: Homolytic cleavage of the C-O bond within the carboximidate group could lead to the formation of a pyrazinyl radical and a charged fragment, though this is generally less favored.

Subsequent fragmentation of the pyrazine ring itself is anticipated, primarily through the characteristic loss of hydrogen cyanide (HCN) from the pyrazine-2-carbonitrile-like fragment (m/z 106), yielding a fragment at m/z 79 .

Methyl_pyrazine-2-carboximidate_Fragmentation M•+ (m/z 137) M•+ (m/z 137) m/z 106 m/z 106 M•+ (m/z 137)->m/z 106 - •OCH₃ m/z 122 m/z 122 M•+ (m/z 137)->m/z 122 - •CH₃ m/z 79 m/z 79 m/z 106->m/z 79 - HCN m/z 52 m/z 52 m/z 79->m/z 52 - HCN

Caption: Predicted major fragmentation pathway of Methyl pyrazine-2-carboximidate.

Comparative Fragmentation Analysis: Unmasking Structural Nuances

To contextualize the predicted fragmentation of Methyl pyrazine-2-carboximidate, we will now examine the experimentally determined mass spectra of two structurally related and commercially available pyrazine derivatives: 2-methylpyrazine and pyrazine-2-carbonitrile.

2-Methylpyrazine: The Dominance of Ring Fragmentation

The mass spectrum of 2-methylpyrazine is characterized by a prominent molecular ion peak at m/z 94, attesting to the stability of the pyrazine ring. The primary fragmentation pathway involves the loss of hydrogen cyanide (HCN), a hallmark of many nitrogen-containing aromatic heterocycles, leading to a significant fragment at m/z 67 . Further fragmentation of this ion through the loss of another molecule of HCN is also observed, resulting in a fragment at m/z 40 . The loss of the methyl group is a less significant pathway.

2-Methylpyrazine_Fragmentation M•+ (m/z 94) M•+ (m/z 94) m/z 67 m/z 67 M•+ (m/z 94)->m/z 67 - HCN m/z 40 m/z 40 m/z 67->m/z 40 - HCN

Caption: Major fragmentation pathway of 2-Methylpyrazine.

Pyrazine-2-carbonitrile (2-Cyanopyrazine): A Tale of Two Losses

Pyrazine-2-carbonitrile presents a fragmentation pattern that underscores the influence of the electron-withdrawing nitrile group. The molecular ion is observed at m/z 105. Similar to 2-methylpyrazine, a key fragmentation is the loss of HCN from the pyrazine ring, giving rise to a fragment at m/z 78 . Additionally, the loss of the entire cyano group (•CN) is a prominent pathway, resulting in the pyrazinyl cation at m/z 79 . This m/z 79 fragment can then undergo further fragmentation by losing HCN to produce a fragment at m/z 52 .

Pyrazine-2-carbonitrile_Fragmentation M•+ (m/z 105) M•+ (m/z 105) m/z 78 m/z 78 M•+ (m/z 105)->m/z 78 - HCN m/z 79 m/z 79 M•+ (m/z 105)->m/z 79 - •CN m/z 52 m/z 52 m/z 79->m/z 52 - HCN

Caption: Major fragmentation pathways of Pyrazine-2-carbonitrile.

At a Glance: A Comparative Data Summary

The table below provides a side-by-side comparison of the key mass spectral fragments for the three pyrazine derivatives discussed. This allows for a rapid assessment of the diagnostic ions that can be used to differentiate between these and similar structures.

Fragment Methyl pyrazine-2-carboximidate (Predicted) 2-Methylpyrazine (Experimental) Pyrazine-2-carbonitrile (Experimental)
Molecular Ion (M•+) 13794105
[M - OCH₃]⁺ 106--
[M - CH₃]⁺ 122--
[M - HCN]⁺ -6778
[M - CN]⁺ --79
[M - OCH₃ - HCN]⁺ 79--
[M - CN - HCN]⁺ --52
[M - 2HCN]⁺ -40-

Experimental Protocol: Acquiring High-Quality Mass Spectra

To experimentally verify the predicted fragmentation pattern of Methyl pyrazine-2-carboximidate and obtain comparable data for other derivatives, the following general protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the pyrazine derivative in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 100 µg/mL.
  • Ensure the sample is fully dissolved before injection.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Oven Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[1]
  • Electron Energy: 70 eV.[1]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 35 - 350.
  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Identify the peak corresponding to the pyrazine derivative in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion and major fragment ions.
  • Propose fragmentation pathways consistent with the observed spectrum.

subgraph "cluster_prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Dissolve Sample"; }

subgraph "cluster_gc" { label = "Gas Chromatography"; style = "rounded"; bgcolor = "#FFFFFF"; "Inject" -> "Separate"; }

subgraph "cluster_ms" { label = "Mass Spectrometry"; style = "rounded"; bgcolor = "#FFFFFF"; "Ionize" -> "Analyze" -> "Detect"; }

subgraph "cluster_data" { label = "Data Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "Identify Peaks" -> "Interpret Spectrum"; }

"Dissolve Sample" -> "Inject"; "Separate" -> "Ionize"; "Detect" -> "Identify Peaks"; }

Sources

A Comparative Guide to the Analytical Validation of Methyl Pyrazine-2-Carboximidate Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Methyl pyrazine-2-carboximidate (MPC) is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical methodology for purity determination is therefore a critical decision, guided by the principles of accuracy, precision, and fitness for purpose. This guide provides an in-depth comparison of the primary analytical techniques for the validation of MPC purity, supported by experimental insights and adherence to international regulatory standards.

The Criticality of Purity in Pharmaceutical Intermediates

Methyl pyrazine-2-carboximidate is a key building block in the synthesis of various pharmaceutical agents. Impurities, which can arise from starting materials, by-products, or degradation, can have a significant impact on the quality, safety, and efficacy of the final drug product[1]. Therefore, robust and validated analytical methods are essential to quantify the purity of MPC and to detect and control any impurities. The validation of these analytical procedures must demonstrate that the method is suitable for its intended purpose, a requirement underscored by international guidelines such as those from the International Council for Harmonisation (ICH)[2][3][4][5].

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method is a pivotal step in drug purity analysis[6]. For a molecule like Methyl pyrazine-2-carboximidate, several high-performance analytical techniques are viable. This section compares the most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is often considered the gold standard for purity analysis in the pharmaceutical industry due to its versatility and precision[6]. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many pyrazine derivatives.

  • Expertise & Experience: The choice of an appropriate stationary phase and mobile phase is critical for achieving optimal separation of MPC from its potential impurities. A reversed-phase C18 column is a common starting point for polar heterocyclic compounds. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be optimized to achieve the desired resolution. UV detection is generally suitable for pyrazine-containing molecules due to their inherent chromophores[7]. For instance, a study on methylpyrazines utilized UV detection at 275 nm[8].

  • Trustworthiness: A well-validated HPLC method provides a self-validating system for purity assessment. System suitability tests, performed before each analysis run, ensure that the chromatographic system is performing adequately. Parameters such as peak symmetry, resolution between the main peak and its closest impurity, and the precision of replicate injections are monitored to guarantee the reliability of the results[2][9][10][11].

  • Authoritative Grounding: The validation of an HPLC method should be conducted in accordance with ICH Q2(R2) guidelines, which outline the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ)[3][4]. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography also provides detailed guidance on chromatographic procedures[9][12][13].

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds[6]. While MPC itself has a moderate boiling point, GC can be an excellent choice for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.

  • Expertise & Experience: The primary challenge in using GC for pyrazine derivatives is the potential for thermal degradation of the analyte in the injector or column. Therefore, optimizing the injector temperature and using a deactivated liner are crucial. The choice of the stationary phase is also important; a mid-polarity column is often a good starting point. Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while Mass Spectrometry (MS) detection offers definitive identification of impurities[14][15]. For complex mixtures of pyrazine isomers, which can have very similar mass spectra, retention indices are crucial for unambiguous identification[14][15].

  • Trustworthiness: Similar to HPLC, GC methods are validated through a rigorous process. System suitability tests, including checks on resolution and detector response, are essential. The use of an internal standard can improve the precision of quantification by correcting for variations in injection volume and detector response.

  • Authoritative Grounding: The validation of a GC method for purity and impurity testing follows the same regulatory principles outlined in ICH Q2(R2)[3][4]. The method's specificity, linearity, accuracy, precision, and sensitivity must be thoroughly evaluated and documented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR)[16].

  • Expertise & Experience: ¹H NMR is particularly powerful for the purity assessment of MPC. The integral of the signals corresponding to the protons of MPC can be compared to the integrals of signals from impurities to determine their relative amounts. For absolute quantification, a certified internal standard with a known concentration is added to the sample. The choice of a suitable deuterated solvent in which both the sample and the internal standard are fully soluble is critical.

  • Trustworthiness: One of the major advantages of qNMR is that it is a primary ratio method, meaning that the signal intensity is directly proportional to the number of nuclei, and in many cases, no reference standard of the analyte itself is needed for purity determination. This makes it a highly trustworthy and accurate technique.

  • Authoritative Grounding: While ICH guidelines are more focused on chromatographic methods, the principles of validation can be adapted for qNMR. The specificity of the signals, linearity of the detector response, and the accuracy and precision of the measurements must be demonstrated.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is a highly sensitive and specific method for the detection and identification of impurities, even at trace levels[6][17].

  • Expertise & Experience: For MPC, LC-MS would be the more common approach. Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, which is invaluable for their identification. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of unknown impurities. The optimization of MS parameters is crucial for achieving the desired sensitivity and specificity[18].

  • Trustworthiness: The high specificity of MS, especially HRMS and MS/MS, provides a high degree of confidence in the identification of impurities. When used for quantification, the method must be validated for linearity, accuracy, and precision.

  • Authoritative Grounding: The use of MS for impurity profiling is well-established in the pharmaceutical industry. Regulatory submissions often include MS data to support the identification of impurities. The validation of quantitative MS methods should follow the principles of ICH Q2(R2)[3][4].

Head-to-Head Comparison of Analytical Techniques

The choice of the optimal analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary of the discussed methods for the analytical validation of Methyl pyrazine-2-carboximidate purity.

Validation Parameter HPLC-UV GC-FID/MS qNMR LC-MS
Specificity High (with good resolution)High (especially with MS)Very High (structure-specific)Very High (mass-specific)
Linearity & Range ExcellentGood to ExcellentGoodGood to Excellent
Accuracy HighHighVery High (primary method)High
Precision (Repeatability & Intermediate) ExcellentGoodGoodGood
Limit of Detection (LOD) Low (ng range)Very Low (pg-ng range)Moderate (µg range)Very Low (pg-fg range)
Limit of Quantitation (LOQ) Low (ng range)Very Low (pg-ng range)Moderate (µg range)Very Low (pg-fg range)
Primary Application Purity assay, impurity quantificationVolatile impurities, residual solventsAbsolute quantification, structural confirmationImpurity identification and quantification

Experimental Protocols

The following are representative protocols for the analysis of Methyl pyrazine-2-carboximidate purity. These should be considered as starting points and must be fully validated for their intended use.

HPLC-UV Method for Purity Assay

Objective: To determine the purity of Methyl pyrazine-2-carboximidate and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl pyrazine-2-carboximidate and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

  • Further dilute as necessary to fall within the linear range of the method.

System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the MPC peak should be ≤ 2.0.

  • A resolution of ≥ 2.0 should be achieved between the MPC peak and the nearest eluting impurity.

GC-MS Method for Impurity Profiling

Objective: To identify and quantify volatile impurities in Methyl pyrazine-2-carboximidate.

Instrumentation:

  • GC system with a split/splitless injector, coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Accurately weigh approximately 20 mg of Methyl pyrazine-2-carboximidate and dissolve in 1 mL of dichloromethane.

  • Inject 1 µL into the GC-MS.

Visualization of Workflows and Logic

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase Define_Purpose Define Purpose (Purity, Impurity, etc.) Select_Method Select Analytical Technique (HPLC, GC, etc.) Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Analyze_Data Analyze Data & Calculate Results Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report

Caption: A typical workflow for the validation of an analytical method, from planning to final reporting.

Interdependence of Validation Parameters

Interdependence of Validation Parameters Assay Purity Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Range Range Assay->Range Impurities Impurity Testing Impurities->Specificity Impurities->Linearity Impurities->Accuracy Impurities->Precision Impurities->Range LOQ LOQ Impurities->LOQ LOD LOD LOQ->LOD

Caption: The relationship between the type of analytical test and the required validation parameters as per ICH guidelines.

Conclusion

The analytical validation of Methyl pyrazine-2-carboximidate purity is a multi-faceted task that requires a deep understanding of various analytical techniques and regulatory requirements. HPLC stands out as the primary choice for purity assay and the quantification of non-volatile impurities due to its robustness and precision. GC-MS is invaluable for the analysis of volatile impurities and residual solvents. qNMR offers a powerful orthogonal method for absolute quantification without the need for a specific reference standard, and LC-MS provides unparalleled sensitivity and specificity for impurity identification.

Ultimately, a combination of these techniques often provides the most comprehensive understanding of the purity profile of Methyl pyrazine-2-carboximidate. The choice of which method(s) to employ will depend on the specific goals of the analysis, the nature of the expected impurities, and the stage of drug development. A thoroughly validated analytical method is not just a regulatory requirement; it is a fundamental component of ensuring the quality and safety of medicines.

References

  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google P
  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC - NIH. (2021-02-17). (URL: [Link])

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: [Link])

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google P
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) - PMDA. (URL: [Link])

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024-09-04). (URL: [Link])

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (URL: [Link])

  • Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed. (URL: [Link])

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). (2019-03-29). (URL: [Link])

  • Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use. (2024-05-01). (URL: [Link])

  • RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. (2023-12-18). (URL: [Link])

  • Use of starting materials and intermediates collected from different sources in the manufacturing of non-recombinant biological medicinal products - Scientific guideline. (URL: [Link])

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF - ResearchGate. (URL: [Link])

  • Validation of Analytical Procedures / General Information - 1330. (URL: [Link])

  • Review on the modern analytical advancements in impurities testing. (2025-04-02). (URL: [Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). (URL: [Link])

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])

  • <621> CHROMATOGRAPHY. (URL: [Link])

  • Impurity Control in the European Pharmacopoeia. (URL: [Link])

  • Q2(R2)/Q14:Summary and JP perspective - PMDA. (2024-09-10). (URL: [Link])

  • Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime - Technoarete. (URL: [Link])

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022-03-31). (URL: [Link])

  • Auditing Starting Materials - new APIC Guideline defines Standards - ECA Academy. (2018-04-18). (URL: [Link])

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (URL: [Link])

  • Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024-12-26). (URL: [Link])

  • Are You Sure You Understand USP <621>? - Chromatography Online. (2024-09-16). (URL: [Link])

  • Mass spectra of tentatively identified pyrazine products. The 5 largest... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Content of the dossier for chemical purity and microbiological quality. (URL: [Link])

  • Japan Drug Audit Analytical Method Validation | PBM - Pacific Bridge Medical. (2025-01-07). (URL: [Link])

  • Understanding the Latest Revisions to USP <621> | Agilent. (URL: [Link])

  • Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con - European Journal of Chemistry. (URL: [Link])

  • Analytical Techniques in Pharmaceutical Analysis. (2024-12-13). (URL: [Link])

  • USP-NF 621 Chromatography | PDF - Scribd. (URL: [Link])

  • Methyl pyrazine-2-carboxylate - PMC. (URL: [Link])

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (URL: [Link])

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol - MDPI. (2021-09-29). (URL: [Link])

  • How To Calculate Percent Purity From Gas Chromatography? - Chemistry For Everyone. (2025-01-07). (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl Pyrazine-2-Carboximidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of methyl pyrazine-2-carboximidate. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with field-proven best practices. The causality behind each procedural choice is explained to ensure a culture of safety and compliance in the laboratory.

Hazard Identification and Risk Assessment

Inferred Hazard Profile for Methyl Pyrazine-2-Carboximidate: Based on the data from analogous compounds, methyl pyrazine-2-carboximidate should be handled as a solid that is:

  • A skin and serious eye irritant.[4][5]

  • A potential respiratory irritant; dust inhalation should be avoided.[4][5][6][7]

  • Potentially flammable, especially as a dust. The parent compound, pyrazine, is a flammable solid.[8]

  • Incompatible with strong oxidizing agents and acids.

  • Likely to produce toxic nitrogen oxides (NOx) upon combustion.

Compound CAS Number Physical Form Key GHS Hazard Statements
Methyl Pyrazine-2-Carboxylate 6164-79-0Crystalline Powder/Solid[4][9]H315: Causes skin irritation[4][5]H319: Causes serious eye irritation[4][5]H335: May cause respiratory irritation[4][5]
Pyrazine 290-37-9White Crystals/Solid[8]H228: Flammable solid[8]H315: Causes skin irritation[8]H319: Causes serious eye irritation[8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the inferred hazards, all handling of methyl pyrazine-2-carboximidate must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Adherence to a laboratory-specific Chemical Hygiene Plan (CHP) is mandatory.[10]

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against eye irritation from airborne dust or accidental splashes.[5]
Hand Protection Nitrile rubber gloves (minimum 4 mil thickness).Prevents skin contact and irritation.[5] Contaminated gloves must be removed and washed before re-use.[11]
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from contamination and provides a barrier against potential flammability.
Respiratory Not required if handled exclusively within a functioning chemical fume hood.A fume hood provides adequate ventilation to control exposure to airborne dust.[4]

First Aid Measures (Based on Analog Data):

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation occurs or persists, seek medical attention.[4][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

Spill Management Protocol

Accidental spills must be handled promptly to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE specified in Section 2.

  • Containment: For a solid spill, prevent the dust from becoming airborne. Do not use a dry brush, which can create dust clouds.

  • Clean-Up: Carefully sweep or scoop the solid material using spark-proof tools.[5] Place the collected material into a designated, properly labeled hazardous waste container.[4][5]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) office.

Core Disposal Workflow

The disposal of methyl pyrazine-2-carboximidate is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as a hazardous waste from "cradle to grave."[12] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[4][13]

G Start Start: Unused or Contaminated Methyl Pyrazine-2-Carboximidate Waste_Type Characterize as Hazardous Waste (Irritant, Potential Flammability) Start->Waste_Type Glassware Contaminated Labware (e.g., Beakers, Flasks) Start->Glassware Container Select Compatible, Labeled Solid Hazardous Waste Container Waste_Type->Container Forbidden Forbidden Disposal Routes: - Sink / Drain - Regular Trash Waste_Type->Forbidden Collect Collect Waste in Satellite Accumulation Area (SAA) Container->Collect Disposal_Vendor Arrange Pickup by Licensed Environmental Health & Safety (EHS) Vendor Collect->Disposal_Vendor Final_Disposal Final Disposal Method: High-Temperature Incineration Disposal_Vendor->Final_Disposal Decon_Step1 1. Scrape solid residue into hazardous waste container. Glassware->Decon_Step1 Decon_Step2 2. Rinse with organic solvent (e.g., acetone). Collect rinseate as hazardous liquid waste. Decon_Step1->Decon_Step2 Decon_Step3 3. Proceed with standard labware washing. Decon_Step2->Decon_Step3

Caption: Disposal and decontamination workflow for methyl pyrazine-2-carboximidate.

Step-by-Step Disposal Protocol
  • Waste Characterization: Due to its inferred properties as a skin/eye/respiratory irritant and potential flammable solid, methyl pyrazine-2-carboximidate and any materials heavily contaminated with it must be classified as hazardous chemical waste.[14]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid designed for solid waste.[13] The container must be in good condition, free from cracks or deterioration.[13]

  • Labeling: The waste container must be labeled at all times.[15] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl pyrazine-2-carboximidate."

    • The specific hazard characteristics: "Irritant, Flammable Solid."

    • The accumulation start date (the date the first piece of waste is added).

    • The name and contact information of the Principal Investigator or laboratory.

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area must be under the control of laboratory personnel and away from ignition sources or incompatible materials.[13]

  • Final Disposal Route: The recommended and most effective method for the final disposal of this compound is high-temperature incineration by a licensed professional waste disposal service.[4] This method ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides, which are then treated by the incinerator's scrubber systems.[4] Contact your institution's EHS office to schedule a waste pickup.

Decontamination of Laboratory Glassware

Properly decontaminating labware that has been in contact with methyl pyrazine-2-carboximidate is critical to prevent cross-contamination and unintended exposures.

  • Gross Decontamination: Using a spatula or rubber policeman, carefully scrape as much solid residue as possible from the glassware directly into the designated solid hazardous waste container.

  • Solvent Rinse: Rinse the glassware with a small amount of a suitable organic solvent, such as acetone or ethanol. This first rinseate is considered hazardous and must be collected in a separate, properly labeled hazardous liquid waste container.

  • Aqueous Wash: After the initial solvent rinse, the glassware can typically be washed using standard laboratory detergents and procedures.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of methyl pyrazine-2-carboximidate, protecting themselves, their colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Pyrazine - Wikipedia. Wikipedia. [Link]

  • Methyl pyrazine-2-carboximidate | C6H7N3O. PubChem. [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. [Link]

  • Methyl pyrazine-2-carboxylate - SAFETY DATA SHEET. Acros Organics. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Catalysis Today. [Link]

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Institutes of Health (NIH). [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Methyl pyrazinoate | C6H6N2O2. PubChem. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. ACS Publications. [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals. Juniper Publishers. [Link]

  • Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • 6.2.2. Pyrazines. Science of Synthesis. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Novel Synthesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Technoarete. [Link]

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate. [Link]

  • The Laboratory Standard. Vanderbilt University. [Link]

  • A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. [Link]

  • Appendix A: OSHA Laboratory Standard. National Academies of Sciences, Engineering, and Medicine. [Link]

  • 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. Global Substance Registration System. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.